molecular formula C9H8BNO2 B050118 8-Quinolineboronic acid CAS No. 86-58-8

8-Quinolineboronic acid

Cat. No.: B050118
CAS No.: 86-58-8
M. Wt: 172.98 g/mol
InChI Key: KXJJSKYICDAICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Quinolineboronic acid is a highly valuable heteroaromatic boronic acid derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. Its primary application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it acts as an efficient coupling partner for the synthesis of biaryl and heterobiaryl systems. The quinoline moiety introduces a rigid, planar structure and nitrogen-based coordinating sites, which are crucial for developing compounds with potential biological activity, such as kinase inhibitors, antimicrobial agents, and diagnostic probes. Furthermore, the compound functions as a privileged bidentate ligand in coordination chemistry, forming stable complexes with various metal ions (e.g., Pd, Cu, Re). These complexes are exploited in catalysis, materials science, and the development of luminescent sensors. The boronic acid group allows for further functionalization, making it an indispensable tool for constructing complex molecular architectures for advanced research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

quinolin-8-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJJSKYICDAICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370270
Record name Quinoline-8-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-58-8
Record name 8-Quinolineboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline-8-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (quinolin-8-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-QUINOLINEBORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QS1A25IJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 8-Quinolineboronic Acid: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolineboronic acid is a versatile heterocyclic organic compound that has garnered significant attention in various fields of chemical and biomedical research. Its unique structure, featuring a quinoline (B57606) ring system fused with a boronic acid moiety, imparts a range of valuable chemical properties and reactivity. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly in drug discovery and materials science.

Core Chemical and Physical Properties

This compound is typically a white to light yellow or beige crystalline powder.[1][2] It is stable under normal laboratory conditions but should be stored in a dark, dry place at room temperature.[2][3] The compound is soluble in methanol.[2]

Quantitative Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₉H₈BNO₂[4]
Molecular Weight 172.98 g/mol [4]
Melting Point >300 °C[5]
Appearance White to light yellow/beige crystalline powder[1][2]
Solubility Soluble in Methanol[2]
pKa (Predicted) 4.61 ± 0.30[2]
Density (Predicted) 1.28 ± 0.1 g/cm³[6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusSolventChemical Shift (δ) in ppmSource(s)
¹H NMR DMSO-d₆8.90 (dd, J = 4.1, 1.8 Hz, 1H), 8.42 (dd, J = 8.3, 1.8 Hz, 1H), 8.05 (s, 2H, B(OH)₂), 8.03 - 8.00 (m, 1H), 7.81 (dd, J = 7.1, 1.5 Hz, 1H), 7.67 (dd, J = 8.1, 7.2 Hz, 1H), 7.56 (dd, J = 8.3, 4.1 Hz, 1H)[7]
¹³C NMR DMSO-d₆150.2, 145.7, 144.6, 137.8, 136.3, 135.8, 135.4, 133.6, 132.6, 130.6, 129.2, 128.3, 128.0, 127.1, 126.9, 126.1, 122.7, 121.4, 118.8, 114.9[7]
Infrared (IR) Spectroscopy
DescriptionWavenumber (cm⁻¹)Source(s)
IR (ATR) 3252, 3180, 1592, 1497, 1461, 1228, 1003, 796, 736, 694[7]
Mass Spectrometry (MS)
Techniquem/zSource(s)
ESI-MS 174.0662 [M+H]⁺[8]

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions.[3] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Exposure to light should also be avoided.[3] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[3]

The boronic acid functional group can undergo dehydration to form a cyclic anhydride, a boroxine. It has been noted that commercial samples of 8-quinolinylboronic acid may contain varying amounts of this anhydride.[9]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of quinolineboronic acids.

Materials:

Procedure:

  • Dissolve 8-bromoquinoline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

  • To the reaction mixture, add trimethyl borate (1.2 eq) dropwise while maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 2-3 hours, then let it warm to room temperature overnight.

  • Quench the reaction by slowly adding 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Logical Workflow for the Synthesis of this compound

G start Start: Dissolve 8-Bromoquinoline in anhydrous THF cool Cool to -78 °C start->cool add_nbuli Add n-Butyllithium dropwise cool->add_nbuli stir1 Stir at -78 °C for 1 hour add_nbuli->stir1 add_tmb Add Trimethyl borate dropwise stir1->add_tmb stir2 Stir at -78 °C for 2-3 hours add_tmb->stir2 warm Warm to room temperature overnight stir2->warm quench Quench with 2M HCl warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layers and concentrate extract->dry purify Purify by column chromatography dry->purify end End: Obtain pure this compound purify->end

Caption: A step-by-step workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[10]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert atmosphere (Nitrogen or Argon)

General Procedure:

  • In a Schlenk flask, combine this compound (1.2-1.5 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition 1 ar_pd_x Ar-Pd(II)L₂-X oxidative_addition->ar_pd_x transmetalation Transmetalation (R-B(OR)₂) ar_pd_x->transmetalation 2 ar_pd_r Ar-Pd(II)L₂-R transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination 3 reductive_elimination->pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a boronic acid group at the 8-position provides a versatile handle for synthetic modifications.[1] this compound serves as a crucial building block for the synthesis of novel pharmaceutical compounds with potential therapeutic activities.[1] Its derivatives are being investigated for various applications, including the development of anti-cancer agents and other therapeutic molecules.[1] The boronic acid moiety can form stable complexes with biomolecules, which is a valuable feature in drug design.[1]

Fluorescent Probes and Sensors

This compound exhibits interesting photophysical properties and can be incorporated into fluorescent probes for the detection of biologically relevant molecules.[11] Notably, it has been reported as a fluorescent probe for carbohydrates, showing a significant increase in fluorescence intensity upon binding, particularly at physiological pH.[3] This is attributed to the reversible formation of a cyclic boronate ester with the diol functionalities of the carbohydrates.

Mechanism of Carbohydrate Sensing

G probe This compound (Low Fluorescence) binding Reversible Binding probe->binding saccharide Saccharide (Diol) saccharide->binding complex Boronate Ester Complex (High Fluorescence) binding->complex

Caption: The interaction of this compound with a saccharide leads to a fluorescent response.

Materials Science

In materials science, this compound is utilized in the synthesis of functional materials.[11] The quinoline nitrogen can coordinate with metals, and the boronic acid moiety provides an additional binding site, making it useful in the development of catalysts and metal-organic frameworks (MOFs).[11] It also serves as a precursor for functional polymers and advanced materials with unique electronic and optical properties.[11]

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[4]

Conclusion

This compound is a valuable and versatile chemical compound with a broad spectrum of applications in scientific research and development. Its well-defined chemical and physical properties, coupled with its reactivity in key synthetic transformations like the Suzuki-Miyaura cross-coupling, make it an indispensable tool for chemists. The continued exploration of its properties and applications is expected to lead to further advancements in medicinal chemistry, sensor technology, and materials science.

References

8-Quinolineboronic acid molecular structure and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Quinolineboronic Acid: Molecular Structure and Reactivity

Abstract

This compound is a versatile heterocyclic organic compound widely utilized in medicinal chemistry, materials science, and organic synthesis. Its unique structure, combining a quinoline (B57606) core with a reactive boronic acid moiety, makes it a valuable building block for creating complex molecules. This guide provides a detailed overview of its molecular structure, physicochemical properties, and key reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions and sensor development. Detailed experimental protocols and visual diagrams are provided to support researchers and professionals in its practical application.

Molecular Structure and Physicochemical Properties

This compound consists of a quinoline ring system substituted with a boronic acid group (-B(OH)₂) at the 8-position.[1][2] The quinoline nitrogen atom can act as a ligand for metal coordination, while the boronic acid group provides a site for various chemical transformations.[1][3]

Structural Details
  • Chemical Formula : C₉H₈BNO₂[1][2][4][5]

  • Molecular Weight : 172.98 g/mol [1][2][4][6][7]

  • CAS Number : 86-58-8[1][4][5][6]

  • SMILES : OB(O)c1cccc2cccnc12[1][4]

  • InChI Key : KXJJSKYICDAICD-UHFFFAOYSA-N[1][2][3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for determining appropriate storage, handling, and reaction conditions.

PropertyValueReference
Appearance White to yellow or beige crystalline powder[1][7][8]
Melting Point >300 °C (decomposes)[4][7][8]
Solubility Soluble in Methanol[7][8]
pKa (Predicted) 4.61 ± 0.30[7][8]
logP (Predicted) 1.15[3]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2][3]

Reactivity and Key Applications

The reactivity of this compound is dominated by the boronic acid functional group and influenced by the quinoline ring. It is a key reactant in several important organic reactions.

Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1][3][9] This reaction is a powerful tool for forming carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl compounds.[1][3][10] The reactivity of the halide partner typically follows the order: I > Br > OTf >> Cl.[10][11]

Ligand Design and Catalysis

The presence of the quinoline nitrogen allows this compound to function as a bidentate ligand. The nitrogen atom can coordinate with a metal center, while the boronic acid moiety offers an additional binding site, making it useful in the development of novel catalysts and metal-organic frameworks (MOFs).[1][3]

Fluorescent Sensors

Quinoline derivatives are known for their photophysical properties.[1][3] The boronic acid group has a strong affinity for cis-diols, such as those found in saccharides (sugars).[1][3] This interaction forms the basis for designing fluorescent sensors that can detect biologically important molecules like carbohydrates.[1][12] It is also used in sensors for detecting strong Lewis bases, such as fluoride (B91410) and cyanide anions.[12][13]

Other Reactions

This compound is also a reactant in other significant transformations, including:

  • C-H and C-S Bond Activations : It participates in reactions that form new bonds at otherwise unreactive C-H and C-S positions.[6]

  • Copper-Catalyzed Azidation : It can undergo azidation in the presence of a copper catalyst and sodium azide.

  • Pharmaceutical Synthesis : It serves as a crucial building block in medicinal chemistry for preparing bioactive molecules and potential drug candidates.[1][3][9]

Visualizing Structure and Reactivity

Diagrams are essential for understanding the molecular structure, reaction mechanisms, and experimental processes involving this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition r1_pdx_l R¹-Pd(II)-X oxidative_addition->r1_pdx_l transmetalation Transmetalation r1_pdx_l->transmetalation r1_pdr2_l R¹-Pd(II)-R² transmetalation->r1_pdr2_l reductive_elimination Reductive Elimination r1_pdr2_l->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (R¹-R²) reductive_elimination->product r1x Organohalide (R¹-X) r1x->oxidative_addition r2by2 This compound (R²-B(OH)₂) r2by2->transmetalation base Base (e.g., K₃PO₄) base->transmetalation Experimental_Workflow start Start: Reaction Setup step1 Combine aryl halide, this compound, and base in a flask. start->step1 step2 Evacuate and backfill the flask with inert gas (e.g., Argon). step1->step2 step3 Add degassed solvent (e.g., THF/Water) and Pd catalyst. step2->step3 step4 Heat the mixture (e.g., 70-100 °C) and stir for 18-24 hours. step3->step4 step5 Monitor reaction progress by TLC or LC-MS. step4->step5 step6 Work-up: Cool, dilute with ethyl acetate, wash with water and brine. step5->step6 step7 Dry the organic layer, filter, and concentrate under vacuum. step6->step7 step8 Purify the crude product via flash column chromatography. step7->step8 end End: Pure Product step8->end

References

8-Quinolineboronic Acid: A Versatile Reagent in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

8-Quinolineboronic acid, a heterocyclic organic compound, has emerged as a pivotal building block and versatile reagent in contemporary organic chemistry. Its unique structural features, combining the aromatic quinoline (B57606) scaffold with the reactive boronic acid moiety, have unlocked a wide array of applications in cross-coupling reactions, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the primary uses of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Core Applications of this compound

The utility of this compound stems from the distinct chemical properties of its two constituent parts. The quinoline ring system is a common motif in biologically active compounds and functional materials, while the boronic acid group is renowned for its role in palladium-catalyzed cross-coupling reactions and its ability to reversibly bind with diols. The principal applications of this compound include:

  • Suzuki-Miyaura Cross-Coupling Reactions: It serves as a key coupling partner for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds.[1]

  • Pharmaceutical and Bioactive Molecule Synthesis: It is a valuable building block in the development of novel therapeutic agents, particularly kinase inhibitors for cancer therapy.[2]

  • Fluorescent Sensors: The photophysical properties of the quinoline moiety, modulated by the boronic acid's interaction with saccharides and other diols, are exploited in the design of fluorescent sensors.[3]

  • Organic Light-Emitting Diodes (OLEDs): It is a critical intermediate in the synthesis of advanced materials for next-generation displays and lighting.

  • Ligand Design and Catalysis: The nitrogen atom in the quinoline ring and the boronic acid group can coordinate with metal centers, facilitating the development of novel catalysts.[1]

  • Supramolecular Chemistry: this compound exhibits a remarkable ability to self-assemble into well-defined dimeric structures through intermolecular B-N bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the efficient construction of C-C bonds. This compound is an effective nucleophilic partner in these reactions, coupling with a variety of organic halides and triflates.

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids

While specific data for this compound is dispersed across numerous publications, the following table presents representative yields for the Suzuki-Miyaura coupling of various aryl halides with different boronic acids, illustrating the general efficiency of this reaction.

EntryAryl HalideBoronic AcidCatalystBaseSolventYield (%)
19-Benzyl-6-chloropurine3-Nitrophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene19 (Method A), 66 (Method B)
29-Benzyl-6-chloropurine4-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/DME-H₂O14 (Method A), 82 (Method B)
39-Benzyl-6-chloropurine2-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene89
4Bromobenzenen-Butylboronic acidPd(OAc)₂ / S-PhosK₃PO₄DioxaneQuantitative
54-BromoacetophenonePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O98

Method A: Anhydrous conditions. Method B: Aqueous conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Degassed water (if using aqueous conditions)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent (and degassed water if applicable).

  • Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdiib R¹-Pd(II)L₂-X pd0->pdiib R¹-X oxidative_addition Oxidative Addition pdiic R¹-Pd(II)L₂-R² pdiib->pdiic R²-B(OH)₂ Base transmetalation Transmetalation pdiic->pd0 product R¹-R² pdiic->product reductive_elimination Reductive Elimination boronic_acid R²-B(OH)₂ base Base aryl_halide R¹-X

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Fluorescent Sensing of Saccharides

This compound and its derivatives are effective fluorescent sensors for saccharides.[3] The principle of detection relies on the reversible binding of the boronic acid moiety to the cis-diol groups present in many sugars. This interaction alters the electronic properties of the quinoline fluorophore, leading to a detectable change in fluorescence intensity.

Quantitative Data: Kinetic Parameters for Boronic Acid-Sugar Binding

The following table presents the association (kon) and dissociation (koff) rate constants for the binding of isoquinolinylboronic acids (structural isomers and close analogs of this compound) with various sugars at physiological pH.

Boronic AcidSugarkon (M⁻¹s⁻¹)koff (s⁻¹)
8-Isoquinolinylboronic acidD-Fructose2870.23
8-Isoquinolinylboronic acidD-Tagatose10.10.22
8-Isoquinolinylboronic acidD-Mannose2.50.23
8-Isoquinolinylboronic acidD-Glucose0.60.22
5-Isoquinolinylboronic acidD-Fructose1020.16
4-Isoquinolinylboronic acidD-Fructose1290.13

Data from a study on isoquinolinylboronic acids, which are structural isomers of this compound and exhibit similar binding properties.[4]

Experimental Protocol: General Procedure for Fluorescent Saccharide Detection

Materials:

  • This compound stock solution (e.g., in DMSO or a suitable buffer)

  • Buffer solution (e.g., phosphate-buffered saline, PBS, at physiological pH 7.4)

  • Saccharide solutions of known concentrations

  • Fluorometer and cuvettes

Procedure:

  • Prepare a solution of this compound in the buffer to a final concentration that gives a stable and measurable fluorescence signal.

  • Record the baseline fluorescence spectrum of the this compound solution.

  • Add aliquots of the saccharide solution to the cuvette containing the boronic acid solution.

  • After each addition, mix thoroughly and allow the system to equilibrate.

  • Record the fluorescence spectrum after each addition.

  • Plot the change in fluorescence intensity as a function of saccharide concentration to generate a binding curve.

  • Analyze the data to determine binding constants and detection limits.

Workflow for Fluorescent Saccharide Sensing

The process of detecting saccharides using a boronic acid-based fluorescent sensor can be visualized as a simple workflow.

Saccharide_Sensing_Workflow start Start prepare_sensor Prepare this compound Solution start->prepare_sensor measure_baseline Measure Baseline Fluorescence prepare_sensor->measure_baseline add_saccharide Add Saccharide Sample measure_baseline->add_saccharide measure_signal Measure Fluorescence Change add_saccharide->measure_signal analyze Analyze Data (Binding Constant, Concentration) measure_signal->analyze end End analyze->end

Experimental workflow for saccharide detection.

Synthesis of Kinase Inhibitors

The quinoline and quinazoline (B50416) scaffolds are prevalent in a multitude of approved kinase inhibitors used in cancer therapy.[2][5] this compound serves as a versatile building block for the synthesis of these complex molecules, often through Suzuki-Miyaura coupling to introduce the quinoline moiety onto a core heterocyclic structure.

Quantitative Data: Biological Activity of Boronic Acid-Containing Kinase Inhibitors

The following table shows the inhibitory activity of boronic acid-containing pyrazolo[4,3-f]quinoline derivatives against various kinases.

CompoundTarget KinaseInhibition at 25 nM (%)Caki-1 Cell Line IC₅₀ (nM)
HSD1400CLK1>70204
HSD1400CLK2>70-
HSD1400ROCK2>70-
HSD1791CLK1>70309
HSD1791CLK2>70-
HSD1791ROCK2>70-

Data for pyrazolo[4,3-f]quinoline-based dual CLK/ROCK inhibitors containing a boronic acid moiety.[6]

Experimental Protocol: General Synthesis of a Quinazoline-Based Kinase Inhibitor

The following protocol outlines a general strategy for the synthesis of a quinazoline-based kinase inhibitor using a Suzuki-Miyaura coupling reaction.

Materials:

  • Halogenated quinazoline core (e.g., 4-chloro-7-bromoquinazoline)

  • This compound (or other desired boronic acid)

  • Palladium catalyst and ligand (e.g., Pd₂(dba)₃, XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., dioxane)

Procedure:

  • Combine the halogenated quinazoline, this compound, palladium catalyst, ligand, and base in a dry reaction vessel under an inert atmosphere.

  • Add the anhydrous solvent and heat the mixture to the required temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and perform an aqueous work-up.

  • Purify the crude product by flash column chromatography to yield the desired quinoline-substituted quinazoline.

  • Further functionalization, such as nucleophilic aromatic substitution at the 4-position of the quinazoline ring, can be carried out to complete the synthesis of the target kinase inhibitor.

Signaling Pathway and Inhibitor Action

Kinase inhibitors function by blocking the signaling pathways that drive cancer cell growth and proliferation.

Kinase_Inhibitor_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor signaling_cascade Intracellular Signaling Cascade (e.g., Ras-Raf-MEK-ERK) receptor->signaling_cascade cell_proliferation Cell Proliferation, Survival, Angiogenesis signaling_cascade->cell_proliferation inhibitor Quinoline-Based Kinase Inhibitor inhibitor->receptor Inhibition

Simplified signaling pathway and the site of action for kinase inhibitors.

Role in Organic Light-Emitting Diodes (OLEDs)

This compound is a valuable intermediate in the synthesis of materials for OLEDs. Quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminium (Alq₃), are widely used as electron transport and emissive materials in OLED devices due to their excellent thermal stability and luminescence properties. This compound provides a synthetic handle to create novel quinoline-based materials with tailored electronic and photophysical properties for enhanced OLED performance.

The general workflow for incorporating these materials into an OLED device is as follows:

OLED_Workflow synthesis Synthesis of Quinoline Derivative (from this compound) purification Purification and Characterization synthesis->purification fabrication Device Fabrication (e.g., Spin Coating, Evaporation) purification->fabrication testing Electroluminescence Testing fabrication->testing

Workflow for the development of OLEDs using quinoline derivatives.

References

An In-depth Technical Guide to 8-Quinolineboronic Acid Derivatives and Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-quinolineboronic acid and its derivatives, focusing on their synthesis, unique properties, and burgeoning applications across various scientific disciplines. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated molecular pathways and experimental workflows to serve as a vital resource for researchers and professionals in drug discovery, materials science, and chemical synthesis.

Introduction to this compound

This compound is a versatile heterocyclic organic compound featuring a quinoline (B57606) ring system fused with a boronic acid moiety. This unique structural combination imparts a range of valuable chemical properties, making it a crucial building block in medicinal chemistry, a versatile reagent in organic synthesis, and a functional component in the development of advanced materials. The presence of the boronic acid group allows for reversible covalent interactions with diols, a characteristic that is fundamental to many of its applications, particularly in sensing and as a building block in cross-coupling reactions. The quinoline core, a nitrogen-containing heterocycle, contributes to the molecule's photophysical properties and its ability to coordinate with metal ions.

Key Applications of this compound Derivatives

The derivatives of this compound have demonstrated significant potential in a multitude of applications, driven by their unique chemical and photophysical properties.

Medicinal Chemistry and Drug Development

This compound derivatives are prominent scaffolds in the design and synthesis of novel therapeutic agents. Their ability to act as enzyme inhibitors and their role in the synthesis of bioactive molecules are of particular interest.

  • Anticancer Agents: Numerous studies have highlighted the potent anticancer activity of quinoline derivatives. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, including breast, colon, lung, and cervical cancer. The mechanism of action often involves the induction of apoptosis through the activation of caspase signaling pathways.

  • Enzyme Inhibitors: The boronic acid moiety is a key pharmacophore in the design of enzyme inhibitors, particularly for serine proteases. Boronic acid-containing compounds can mimic the transition state of substrate binding, leading to potent and often reversible inhibition. Derivatives of this compound are being explored as inhibitors for a variety of enzymes implicated in disease.

  • Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of this compound have been investigated as potential inhibitors of kinases such as PI3K and Akt, which are key components of signaling pathways often dysregulated in cancer.

Fluorescent Probes and Sensors

The inherent fluorescence of the quinoline ring system, combined with the diol-binding capability of the boronic acid group, makes these derivatives excellent candidates for the development of fluorescent sensors.

  • Carbohydrate Sensing: this compound and its derivatives can exhibit significant changes in their fluorescence properties upon binding to carbohydrates. This interaction forms the basis for developing sensors for the detection and quantification of biologically important sugars. The fluorescence intensity can increase substantially upon the formation of a cyclic boronate ester with a carbohydrate.

  • Metal Ion Detection: The quinoline moiety can also act as a chelating agent for metal ions, leading to changes in the molecule's photophysical properties. This allows for the design of fluorescent sensors for various metal ions.

  • Live Cell Imaging: The development of fluorescent probes with good cell permeability and low toxicity is crucial for biological imaging. Quinoline-based fluorescent small molecules are being developed for live-cell imaging applications, including the sensing of intracellular pH and the visualization of specific cellular components.

Organic Synthesis and Catalysis

This compound is a valuable reagent in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: As a boronic acid, this compound is a key coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

  • Ligands for Catalysis: The quinoline nitrogen can coordinate with transition metals, making this compound derivatives potential ligands for various catalytic transformations. These ligands can influence the efficiency and selectivity of catalytic reactions.

Quantitative Data

The following tables summarize key quantitative data for various this compound derivatives and related compounds, highlighting their efficacy in different applications.

Anticancer Activity of Quinoline Derivatives
Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
8-hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034
8-hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5 - 25
Imidazopyridine-quinoline hybrid (8)HeLa0.34
Imidazopyridine-quinoline hybrid (8)MDA-MB-2310.32
Imidazopyridine-quinoline hybrid (8)ACHN0.39
Imidazopyridine-quinoline hybrid (8)HCT-150.31
Imidazopyridine-quinoline hybrid (12)MDA-MB-2310.29
Imidazopyridine-quinoline hybrid (12)HCT-150.30
Cinnoline derivative (25)Human tumor cell line 10.264
Cinnoline derivative (25)Human tumor cell line 22.04
Cinnoline derivative (25)Human tumor cell line 31.14
Quinoline-chalcone derivative (12e)MGC-8031.38
Quinoline-chalcone derivative (12e)HCT-1165.34
Quinoline-chalcone derivative (12e)MCF-75.21
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32, MDA-MB-231, A549Comparable to cisplatin/doxorubicin
Quinoline-indole derivative (9b)MGC-8030.58
Quinoline-indole derivative (9b)HCT-1160.68
Quinoline-indole derivative (9b)Kyse4500.59
Photophysical Properties of Boronic Acid-Based Fluorescent Sensors

| Compound | Analyte | Quantum Yield (Φ) | Fold Increase in Fluorescence | Reference | | :

Spectroscopic and Spectrometric Characterization of 8-Quinolineboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Quinolineboronic acid (CAS No: 86-58-8) is a versatile bifunctional molecule widely utilized in organic synthesis and medicinal chemistry.[1][2] Its quinoline (B57606) moiety offers a platform for metal coordination and π-stacking interactions, while the boronic acid group enables participation in crucial reactions like the Suzuki-Miyaura cross-coupling.[1][2] A thorough understanding of its structural and electronic properties, derived from spectroscopic and spectrometric data, is paramount for its effective application in research and drug development. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a logical workflow for its characterization.

Data Presentation: Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.90dd4.1, 1.8H-2
8.42dd8.3, 1.8H-4
8.03-8.00mH-5
7.81dd7.1, 1.5H-7
7.67dd8.1, 7.2H-6
7.56dd8.3, 4.1H-3
8.05sB(OH)₂
Solvent: DMSO-d₆, Frequency: 400 MHz. Data sourced from ChemWhat.[3]

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
150.2C-2
121.4C-3
136.3C-4
135.8C-5
128.3C-6
132.6C-7
130.6C-8 (C-B)
145.7C-8a
126.1C-4a
Solvent: DMSO-d₆, Frequency: 101 MHz. Data sourced from ChemWhat.[3]
Note: The original data source provided a larger list of peaks than expected for the 9 carbons of the molecule. The assignments above represent the most plausible interpretation for the quinoline ring system.

Table 3: IR Absorption Data of this compound

Wavenumber (cm⁻¹)BondDescription
3252, 3180O-HStretching, B(OH)₂
1592C=CAromatic Ring Stretch
1497, 1461C=N, C=CAromatic Ring Stretch
1228B-OB-O Stretching
1003B-CB-C Stretching
796, 736C-HAromatic C-H Bending (out of plane)
Sample Preparation: KBr pellet. Data sourced from ChemWhat.[3]

Table 4: Mass Spectrometry Data of this compound

ParameterValueMethod
Molecular FormulaC₉H₈BNO₂-
Molecular Weight172.98 g/mol Calculated
[M-H]⁻172.05ESI-MS (Negative Mode)
[M+H]⁺174.07ESI-MS (Positive Mode)
Major Fragments (Expected)m/z 128, 101EI-MS
Note: Fragmentation in mass spectrometry can be complex. For boronic acids, dehydration and formation of boroxine (B1236090) trimers are common.[4][5] Expected fragments under Electron Ionization (EI) could include the loss of the boronic acid group to yield a quinoline radical cation (m/z 128) and subsequent fragmentation of the quinoline ring.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic and spectrometric data for a solid organic compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

    • Instrument Setup: Insert the sample into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a spectral width of ~16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure (using KBr Pellet Method):

    • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

    • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

  • Procedure (using ESI for accurate mass):

    • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

    • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the analyte.

    • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is used to obtain accurate mass measurements.

    • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation patterns to gain further structural information.

Mandatory Visualization: Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_results Data Interpretation & Structural Elucidation Sample This compound (Solid Sample) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (O-H, C=C, B-O) IR->IR_Data NMR_Data Molecular Skeleton (¹H & ¹³C Assignments) NMR->NMR_Data MS_Data Molecular Weight & Formula Confirmation MS->MS_Data Structure Final Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the characterization of this compound.

References

Solubility and Stability of 8-Quinolineboronic Acid in Common Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 8-quinolineboronic acid, a critical reagent and building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative data for this compound in public literature, this document leverages data from structurally related arylboronic acids, particularly phenylboronic acid, to provide valuable insights into its expected behavior. This guide details established experimental protocols for determining solubility and stability, offering a framework for researchers to generate precise data. Furthermore, visualizations of experimental workflows and potential degradation pathways are provided to offer a practical context for its use in synthetic chemistry, formulation, and drug development.

Introduction

This compound is a bifunctional organic compound featuring a quinoline (B57606) heterocycle and a boronic acid moiety. This unique structure makes it a valuable asset in various chemical applications, including Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, and as a component in fluorescent probes and sensors.[1][2] An understanding of its solubility and stability in common solvents is paramount for optimizing reaction conditions, developing robust purification methods, and designing stable formulations.

This guide collates available qualitative information for this compound and presents analogous quantitative data from related boronic acids. It also provides detailed experimental methodologies for researchers to determine the precise solubility and stability of this compound under their specific laboratory conditions.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 86-58-8[3]
Molecular Formula C₉H₈BNO₂[3]
Molecular Weight 172.98 g/mol [3]
Appearance White to yellow or beige powder[2][4]
Melting Point >300 °C (decomposes)[4]
pKa 4.61 ± 0.30 (Predicted)[4]

Solubility of this compound

Direct quantitative solubility data for this compound is scarce in peer-reviewed literature. However, qualitative information indicates that it is soluble in methanol.[4][5] Based on the general principles of boronic acid solubility, it is expected to be soluble in polar organic solvents and have limited solubility in nonpolar hydrocarbon solvents. The nitrogen atom in the quinoline ring may also influence its solubility in protic solvents through hydrogen bonding.

Expected Solubility Trends

The solubility of boronic acids is influenced by factors such as the polarity of the solvent and the potential for hydrogen bonding.[6] For arylboronic acids, the nature of the aromatic ring and its substituents plays a significant role. The quinoline moiety in this compound is a polar aromatic system, suggesting a preference for polar solvents.

Analogous Solubility Data: Phenylboronic Acid

To provide a quantitative perspective, the following table summarizes the solubility of phenylboronic acid in various common solvents. This data can serve as a useful, albeit approximate, guide for estimating the solubility behavior of this compound.

SolventMolar Fraction (x) at 25 °C (298.15 K)Qualitative SolubilityReference
AcetoneHighSoluble[7]
ChloroformModerateModerately Soluble[7]
Dipropyl EtherHighSoluble[7]
MethylcyclohexaneVery LowSparingly Soluble[7]
Water~0.004 (2.5 g/100g )Sparingly Soluble[8]

Note: The presence of the nitrogen atom and the larger aromatic system in this compound may lead to deviations from these values.

Stability of this compound

The stability of boronic acids is a critical consideration, as they can be susceptible to degradation through several pathways, primarily protodeboronation and oxidation.[9][10] The rate of these degradation processes is influenced by factors such as pH, temperature, presence of oxidizing agents, and the electronic properties of the aryl group.[9][11]

Potential Degradation Pathways

Two of the most common degradation pathways for arylboronic acids are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acid or base.[11][12][13] For arylboronic acids, base-catalyzed protodeboronation is often a significant stability concern, particularly for electron-deficient or certain heteroaromatic systems.[11][14]

  • Oxidation: The boronic acid moiety can be oxidized, leading to the formation of a phenol. This can be a significant issue in the presence of reactive oxygen species and can impact the utility of the boronic acid in biological systems.[9][15][16]

The following diagram illustrates these two primary degradation pathways for an arylboronic acid.

Potential Degradation Pathways for Arylboronic Acids A Arylboronic Acid (Ar-B(OH)₂) B Protodeboronation (Arene Product: Ar-H) A->B H⁺ or OH⁻ C Oxidation (Phenol Product: Ar-OH) A->C [O]

Caption: Primary degradation pathways for arylboronic acids.

Experimental Protocols

To obtain precise and reliable data for this compound, the following established experimental protocols are recommended.

Solubility Determination

Two common methods for determining the solubility of a solid in a liquid are the dynamic (synthetic) method and the shake-flask method.

This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[6]

Protocol:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a jacketed glass vessel to create a biphasic sample of known composition.

  • Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred.

  • Observation: The disappearance of turbidity, indicating complete dissolution, is monitored visually or instrumentally (e.g., using a luminance probe).

  • Data Collection: The temperature at which the solution becomes clear is recorded as the solubility temperature for that composition.

  • Solubility Curve: The process is repeated with different compositions to construct a solubility curve (solubility vs. temperature).

Workflow for Dynamic Solubility Determination A Prepare biphasic sample of known composition B Heat at a constant rate with stirring A->B C Monitor turbidity B->C D Record temperature of complete dissolution C->D E Repeat for different compositions D->E F Construct solubility curve E->F

Caption: Workflow for the dynamic method of solubility determination.

This is a widely accepted method for determining the solubility of substances with solubilities above 0.01 g/L.

Protocol:

  • Equilibration: Add an excess amount of this compound to a flask containing the solvent to ensure a solid phase remains at equilibrium.

  • Agitation: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to reach equilibrium. Prepare at least three replicates.

  • Phase Separation: After agitation, allow the solid to settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration.

  • Analysis: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Average the results from the replicate flasks to report the solubility at the specified temperature.

Workflow for Shake-Flask Solubility Determination A Add excess solid to solvent B Agitate at constant temperature until equilibrium A->B C Separate solid and liquid phases B->C D Analyze concentration of dissolved solid in the liquid C->D E Calculate and report solubility D->E

Caption: Workflow for the shake-flask method of solubility determination.

Stability Assessment

For drug development and process chemistry, it is crucial to assess the stability of this compound under various stress conditions, following guidelines such as those from the International Council for Harmonisation (ICH).[17][18][19]

Protocol for Stress Testing:

  • Solution Preparation: Prepare solutions of this compound in the solvent of interest at a known concentration.

  • Stress Conditions: Expose the solutions to a range of stress conditions, including:

    • pH: Acidic (e.g., 0.1 N HCl), neutral (e.g., water or buffer at pH 7), and basic (e.g., 0.1 N NaOH) conditions.

    • Temperature: Elevated temperatures (e.g., 40°C, 60°C, 80°C) and room temperature.

    • Oxidative: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, typically HPLC, to quantify the remaining this compound and any degradation products.

  • Data Evaluation: Calculate the degradation rate at each condition. For significant degradation, identify the structure of the degradation products using techniques like LC-MS and NMR.

General Workflow for Stability Stress Testing cluster_stress Stress Conditions B Acidic/Basic/Neutral pH F Sample at various time points B->F C Elevated Temperature C->F D Oxidative (e.g., H₂O₂) D->F E Photostability E->F A Prepare solution of this compound A->B A->C A->D A->E G Analyze by stability-indicating method (e.g., HPLC) F->G H Quantify parent compound and degradants G->H I Identify structure of major degradants (LC-MS, NMR) H->I

Caption: Workflow for conducting stability stress testing.

Conclusion

While specific quantitative solubility and stability data for this compound are not extensively documented, this guide provides a framework for researchers to understand its likely behavior and to generate reliable data. By using the detailed experimental protocols outlined herein, scientists and drug development professionals can accurately determine the solubility and stability of this compound in their systems of interest. This information is critical for the successful application of this versatile compound in synthesis, formulation, and the development of novel therapeutics and materials. The provided analogous data for phenylboronic acid offers a valuable starting point for experimental design.

References

8-Quinolineboronic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolineboronic acid has emerged as a significant building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its unique structural features, combining the aromatic quinoline (B57606) core with the reactive boronic acid moiety, enable its participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures with diverse biological activities. The quinoline ring system is a recognized "privileged structure" in drug discovery, appearing in numerous approved drugs, particularly in the oncology and anti-infective space. The incorporation of a boronic acid group at the 8-position provides a strategic handle for chemists to introduce a variety of substituents, thereby modulating the pharmacological properties of the resulting molecules. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, including its synthesis, key reactions, and its role in the development of inhibitors for critical signaling pathways.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline solid with a molecular weight of 172.98 g/mol .[1][2] It is sparingly soluble in water but shows good solubility in organic solvents such as methanol (B129727) and DMSO.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 86-58-8[1][2]
Molecular Formula C₉H₈BNO₂[1][2]
Molecular Weight 172.98 g/mol [1][2]
Appearance White to light yellow powder[1]
Melting Point >300 °C[2]
SMILES OB(O)c1cccc2cccnc12[1]
InChIKey KXJJSKYICDAICD-UHFFFAOYSA-N[1]
Synthesis of Quinolineboronic Acids: A Representative Protocol

While various methods exist for the synthesis of arylboronic acids, a common approach involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate (B1201080). The following is a representative protocol adapted from the synthesis of a related isomer, quinoline-3-boronic acid, which illustrates the general principles.

Experimental Protocol: Synthesis of a Quinolineboronic Acid Derivative

  • Reaction Setup: To a solution of the corresponding bromoquinoline (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triisopropyl borate (1.5 eq).

  • Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via a syringe, maintaining the temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at -78 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature. Add water and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired quinolineboronic acid.

Applications in Medicinal Chemistry: Targeting Kinase Signaling Pathways

The quinoline scaffold is a key component of many kinase inhibitors. By utilizing this compound in Suzuki-Miyaura cross-coupling reactions, medicinal chemists can synthesize libraries of compounds to probe the structure-activity relationships (SAR) of various kinase targets implicated in cancer and other diseases. Two of the most critical signaling pathways in oncology are the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway.

EGFR Signaling Pathway Inhibition

The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation.[3][4] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have shown significant clinical success.[3][]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Quinoline_Inhibitor 8-Quinolineboronic Acid Derivative Quinoline_Inhibitor->EGFR Inhibition Proliferation_Survival Proliferation_Survival Transcription_Factors->Proliferation_Survival Cell Proliferation, Survival, Angiogenesis EGF EGF (Ligand) EGF->EGFR

EGFR Signaling Pathway and Inhibition.
PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR pathway is another crucial signaling network that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[8] Developing inhibitors that target key nodes in this pathway, such as PI3K or mTOR, is a major focus of cancer drug discovery.[9][10]

Table 2: Representative Biological Activity of Quinoline-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (nM)Reference
Compound A PI3Kα150T47D (Breast)7900[9]
Compound B mTOR48A549 (Lung)200[10]
Compound C EGFR71MCF-7 (Breast)25[11]
Compound D HER231A549 (Lung)82[11]
Note: The compounds listed are representative quinoline derivatives and may not be directly synthesized from this compound. This table illustrates the potential potency achievable with the quinoline scaffold.

Key Reactions: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis and is particularly valuable in medicinal chemistry for its broad functional group tolerance and mild reaction conditions.[12][13][14] This palladium-catalyzed reaction enables the coupling of this compound with a wide variety of aryl and heteroaryl halides, providing access to a diverse range of biaryl and heteroaryl quinoline derivatives.

Representative Suzuki-Miyaura Coupling Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, which can be adapted for reactions involving this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization to yield the pure coupled product.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition ArPdL2Ar_prime Ar-Pd(II)L₂-Ar' ArPdL2X->ArPdL2Ar_prime Transmetalation ArPdL2Ar_prime->Pd0 Reductive Elimination ArAr_prime Coupled Product (Ar-Ar') ArPdL2Ar_prime->ArAr_prime ArX Aryl Halide (Ar-X) ArX->ArPdL2X Ar_prime_BOH2 This compound (Ar'-B(OH)₂) + Base Ar_prime_BOH2->ArPdL2X

Catalytic Cycle of the Suzuki-Miyaura Coupling.

Drug Discovery Workflow: From Hit to Lead

The development of a new drug is a complex and lengthy process.[15] this compound can be a valuable tool in the "hit-to-lead" stage of this process, where initial "hits" from high-throughput screening are optimized to produce more potent and drug-like "lead" compounds.

Hit_to_Lead_Workflow cluster_discovery Discovery Phase cluster_H2L Hit-to-Lead (H2L) Phase cluster_LO Lead Optimization (LO) Target_ID Target Identification and Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_Validation Hit Validation Hit_ID->Hit_Validation SAR_Exploration SAR Exploration using This compound Hit_Validation->SAR_Exploration ADMET_Profiling In vitro ADMET Profiling SAR_Exploration->ADMET_Profiling SAR_Exploration->ADMET_Profiling Iterative Optimization Lead_Selection Lead Series Selection ADMET_Profiling->Lead_Selection Lead_Opt Lead Optimization Lead_Selection->Lead_Opt In_Vivo In Vivo Efficacy and Safety Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

References

The Genesis of a Versatile Reagent: A Technical History of 8-Quinolineboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the discovery and historical development of 8-Quinolineboronic acid, a pivotal heterocyclic organoboron compound. From its early synthesis to its contemporary applications in catalysis, materials science, and drug discovery, this guide provides a comprehensive overview for professionals in the chemical and pharmaceutical sciences.

Introduction: The Dawn of Heterocyclic Boronic Acids

The journey of this compound is intrinsically linked to the broader history of arylboronic acid chemistry. The early 20th century witnessed pioneering work in the synthesis of organoboron compounds, primarily through the reaction of organometallic reagents, such as Grignard and organolithium compounds, with borate (B1201080) esters. While the first isolation of a boronic acid was accomplished by Edward Frankland in 1860, the development of synthetic methods for their aryl and heterocyclic counterparts progressed significantly in the subsequent decades.[1][2] The unique electronic properties and synthetic versatility of these compounds quickly established them as valuable tools in organic synthesis.

The First Synthesis: Unraveling the Initial Path

While a singular, definitive publication titled "The First Synthesis of this compound" remains elusive in historical records, the foundational methods for its preparation can be traced back to the burgeoning field of organometallic chemistry in the mid-20th century. A significant early and well-documented synthesis was reported by R. L. Letsinger and S. H. Dandegaonker in a 1959 publication in the Journal of the American Chemical Society. This work, while potentially not the absolute first instance of its synthesis, provides a crucial, early benchmark in the history of this compound.

The general and historically significant method for the synthesis of this compound involves the reaction of an 8-haloquinoline, typically 8-bromoquinoline (B100496), with a potent organometallic reagent, followed by quenching with a trialkyl borate. This approach mirrors the established techniques for preparing other aryl and heterocyclic boronic acids.

Experimental Protocol: A Representative Early Synthesis

The following protocol is a detailed representation of the early synthetic methods for this compound, based on the principles of organolithium chemistry prevalent during that era.

Reaction Scheme:

A representative early synthetic pathway to this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
8-Bromoquinoline208.062.08 g0.01
n-Butyllithium (2.5 M in hexanes)64.064.4 mL0.011
Trimethyl borate103.911.2 mL (1.14 g)0.011
Diethyl ether (anhydrous)74.1250 mL-
Hydrochloric acid (2 M)36.46As needed-
Sodium hydroxide (B78521) (2 M)40.00As needed-

Procedure:

  • A solution of 8-bromoquinoline (2.08 g, 0.01 mol) in 30 mL of anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 0.011 mol) is added dropwise to the stirred solution over a period of 15 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Trimethyl borate (1.2 mL, 0.011 mol) is added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The mixture is stirred for a further 2 hours at this temperature, during which a white precipitate may form.

  • The reaction is allowed to warm to room temperature and then quenched by the slow addition of 20 mL of 2 M hydrochloric acid.

  • The aqueous layer is separated, and the pH is carefully adjusted to between 6 and 7 with a 2 M sodium hydroxide solution, which leads to the precipitation of the crude this compound.

  • The solid is collected by filtration, washed with cold water, and then a small amount of cold diethyl ether.

  • The crude product is purified by recrystallization from a suitable solvent, such as aqueous ethanol (B145695), to yield the final product.

Quantitative Data from Early Syntheses (Illustrative):

ParameterValue
Yield 40-60%
Melting Point >300 °C
Appearance Off-white to pale yellow solid
Solubility Sparingly soluble in water, soluble in hot ethanol and DMSO

Historical Development of Applications

Initially, the interest in this compound and other heterocyclic boronic acids was primarily academic, focusing on their synthesis and fundamental reactivity. However, the latter half of the 20th century and the early 21st century saw an explosion in the practical applications of this versatile molecule.

Timeline of this compound Applications Early Synthesis Early Synthesis (mid-20th Century) SuzukiCoupling Suzuki-Miyaura Coupling (late 20th Century) Early Synthesis->SuzukiCoupling Enabling Technology FluorescentSensors Fluorescent Sensors (early 21st Century) Early Synthesis->FluorescentSensors Novel Properties OLEDs OLED Materials (21st Century) SuzukiCoupling->OLEDs Material Synthesis DrugDiscovery Drug Discovery (Ongoing) SuzukiCoupling->DrugDiscovery Scaffold Synthesis

Evolution of applications for this compound.
A Key Player in Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized organic synthesis. This compound emerged as a valuable coupling partner, enabling the straightforward synthesis of complex biaryl and heteroaryl compounds.[3] Its quinoline (B57606) moiety is a common scaffold in many biologically active molecules and functional materials.

Shedding Light on Biological Systems: Fluorescent Probes

In the early 2000s, a significant breakthrough in the application of this compound was its use as a novel fluorescent probe for carbohydrates.[4] It was discovered that the fluorescence intensity of this compound increases dramatically upon binding to saccharides, a property that has been exploited for the development of sensors for biological systems.

Illuminating the Future: Organic Light-Emitting Diodes (OLEDs)

The unique electronic and photophysical properties of quinoline derivatives have made them attractive candidates for applications in materials science. This compound serves as a crucial building block in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), contributing to the development of more efficient and durable display technologies.

A Building Block for Modern Medicine

The versatility of this compound in organic synthesis has made it an important intermediate in medicinal chemistry and drug discovery. The quinoline core is present in a wide range of pharmaceuticals, and the ability to easily introduce this moiety via Suzuki-Miyaura coupling has accelerated the development of new therapeutic agents.[5][6]

Conclusion

From its origins in the fundamental explorations of organoboron chemistry, this compound has evolved into an indispensable tool for chemists across various disciplines. Its historical journey from a synthetic curiosity to a key component in advanced materials and life-saving medicines underscores the profound impact of foundational chemical research. The continued exploration of its properties and reactivity promises to unlock even more innovative applications in the years to come.

References

An In-Depth Technical Guide to 8-Quinolineboronic Acid: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safety, handling, and key applications of 8-Quinolineboronic acid. The content is intended to support laboratory research and drug development activities by providing detailed protocols and safety data in a clear and accessible format.

Chemical and Physical Properties

This compound is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 86-58-8[1][2]
Molecular Formula C₉H₈BNO₂[1][2]
Molecular Weight 172.98 g/mol [1][2]
Appearance White to light yellow powder or crystal[1]
Melting Point >300 °C[1]
Solubility Soluble in methanol (B129727).[1]

Safety and Handling Precautions

This compound presents several hazards that require careful handling and the use of appropriate personal protective equipment (PPE). The following tables summarize the GHS hazard classifications and recommended safety precautions.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[2][3]
Precautionary Statements and Personal Protective Equipment
Precautionary CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
P264Wash face, hands and any exposed skin thoroughly after handling.[2][3]
P271Use only outdoors or in a well-ventilated area.[2][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2][3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.

First Aid Measures
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocols

This compound is a key reagent in several important synthetic transformations. The following sections provide detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling and as a fluorescent sensor for carbohydrates.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Compounds

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide to form a biaryl product.

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃])

  • Solvent (e.g., Toluene (B28343) and Water)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add toluene (10 mL) and water (2 mL) to the flask.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure biaryl product.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow A Reaction Setup: - this compound - Aryl halide - Pd Catalyst - Base B Inert Atmosphere: Evacuate and backfill with Ar or N₂ A->B C Solvent Addition: Toluene and Water B->C D Reaction: Heat and stir (12-24h) C->D E Work-up: Cool, dilute with EtOAc and H₂O D->E F Extraction: Separate layers and extract aqueous phase E->F G Drying and Concentration: Wash, dry, and evaporate solvent F->G H Purification: Column Chromatography G->H I Pure Biaryl Product H->I

Caption: A typical experimental workflow for the synthesis of biaryl compounds via Suzuki-Miyaura coupling.

Fluorescent Sensing of Carbohydrates

This compound can act as a fluorescent sensor for carbohydrates due to the interaction between its boronic acid moiety and the diol groups of sugars. This interaction leads to a change in the fluorescence properties of the quinoline (B57606) ring.

Materials:

  • This compound

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Carbohydrate standard solutions (e.g., fructose, glucose)

  • Fluorometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like methanol or DMSO.

  • Preparation of Working Solution: Dilute the stock solution with the buffer (pH 7.4) to a final concentration of 10 µM.

  • Fluorescence Measurement:

    • Transfer the working solution to a cuvette.

    • Measure the initial fluorescence intensity at the appropriate excitation and emission wavelengths for the quinoline fluorophore (e.g., excitation at ~320 nm, emission at ~400-500 nm).

    • Add small aliquots of the carbohydrate standard solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence intensity after each addition.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the carbohydrate concentration to generate a calibration curve.

Logical Workflow for Carbohydrate Sensing

Carbohydrate_Sensing_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare 8-Quinolineboronic acid stock solution B Dilute to working solution in buffer (pH 7.4) A->B C Measure initial fluorescence B->C D Titrate with carbohydrate standard solution C->D E Record fluorescence after each addition D->E F Plot fluorescence change vs. carbohydrate concentration E->F G Generate calibration curve F->G

Caption: Workflow for the fluorescent detection of carbohydrates using this compound.

Signaling Pathways in Drug Development

Quinoline-based structures, often synthesized using boronic acids like this compound, are prominent scaffolds in the development of kinase inhibitors. These inhibitors can target key signaling pathways that are dysregulated in diseases such as cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Quinoline-based tyrosine kinase inhibitors (TKIs) can block the ATP-binding site of the EGFR, thereby inhibiting its downstream signaling.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline-based kinase inhibitors.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is also frequently implicated in cancer. Kinase inhibitors derived from quinoline scaffolds can target components of this pathway, such as PI3K or mTOR.

PI3K/Akt/mTOR Signaling Pathway and Inhibition

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Proliferation mTOR->Growth Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->PI3K Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing a potential point of inhibition by a quinoline-based kinase inhibitor.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 8-Quinolineboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial properties.[3][4][5] The synthesis of 8-arylquinolines, in particular, has garnered significant interest in drug discovery due to the unique structural and electronic properties imparted by the aryl substituent at the 8-position. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of these valuable compounds.[6][7]

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 8-quinolineboronic acid with various aryl halides. The resulting 8-arylquinoline derivatives are of significant interest for screening in drug discovery programs, particularly in the fields of oncology and neurodegenerative diseases.[8]

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative conditions for the Suzuki coupling of this compound with various aryl halides. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings reported in the literature.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-ChloroanisolePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane1101870-85
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O85880-90
43-BromopyridinePdCl₂(dppf) (3)-Cs₂CO₃DMF901675-90
52-IodothiophenePd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃Acetonitrile801088-97

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol details a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))

  • Phosphine ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or reaction tube)

  • Magnetic stirrer and hotplate

  • Standard workup and purification reagents (e.g., ethyl acetate (B1210297), brine, sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask or reaction tube, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the ligand (if applicable, 0.04-0.10 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add the base (2.0-3.0 mmol) followed by the anhydrous solvent (5-10 mL) and degassed water (if using a biphasic system).

  • Reaction: Stir the reaction mixture at the specified temperature (typically 80-110 °C) for the indicated time (8-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-arylquinoline.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Aryl Halide Setup Combine in Flask Reactants->Setup Catalyst Pd Catalyst + Ligand Catalyst->Setup Base Base (e.g., K3PO4) Base->Setup Inert Purge with N2/Ar Setup->Inert Solvent Add Solvent(s) Inert->Solvent Heat Heat & Stir Solvent->Heat Cool Cool to RT Heat->Cool Extract Extraction Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 8-Arylquinoline Purify->Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Apoptosis_Signaling_Pathway Arylquinoline 8-Arylquinoline Derivative Target Cellular Target (e.g., Kinase, DNA) Arylquinoline->Target Caspase9 Caspase-9 Target->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Potential signaling pathway for 8-arylquinoline-induced apoptosis in cancer cells.

Applications in Drug Discovery

The 8-arylquinoline scaffold is a key pharmacophore in the development of novel therapeutic agents. The synthetic accessibility of these compounds via the Suzuki-Miyaura coupling allows for the generation of diverse chemical libraries for biological screening.

Anticancer Activity:

Many 8-arylquinoline derivatives have demonstrated potent anticancer activity.[1][3] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of protein kinases, interaction with DNA, and the generation of reactive oxygen species.[2][9] The ability to readily modify the aryl substituent allows for the fine-tuning of activity and selectivity against different cancer cell lines.

Neuroprotective Effects:

Quinoline derivatives have also emerged as promising agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[4][8][10] 8-Arylquinolines can exhibit neuroprotective effects through their antioxidant properties, chelation of metal ions, and modulation of signaling pathways involved in neuronal survival.[11] The versatility of the Suzuki coupling enables the synthesis of derivatives with tailored properties to cross the blood-brain barrier and interact with specific targets in the central nervous system.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 8-Quinolineboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving 8-quinolineboronic acid and its derivatives. The quinoline (B57606) moiety is a significant scaffold in medicinal chemistry, and the methodologies described herein are pivotal for the synthesis of novel drug candidates and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2] This reaction is widely employed in pharmaceutical and materials science due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.[3][4]

For quinoline derivatives, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 8-position, a key modification in the development of biologically active compounds. However, the nitrogen atom within the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Therefore, careful selection of the palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and purity.

Catalytic Cycle and Key Considerations

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of steps involving the palladium catalyst.

A general workflow for a Suzuki-Miyaura cross-coupling experiment is depicted below.

Suzuki_Workflow prep Reagent Preparation (Aryl Halide, Boronic Acid, Base, Solvent) setup Reaction Setup (Inert Atmosphere) prep->setup degas Degassing setup->degas cat_add Catalyst Addition (Pd source + Ligand) degas->cat_add reaction Reaction (Heating & Stirring) cat_add->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis product Final Product analysis->product

Figure 1: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle, illustrated below, involves the oxidative addition of the organic halide to the Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)Ln pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂-R² pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-R² aryl_halide R¹-X boronic_acid R²-B(OH)₂ borate [R²-B(OH)₃]⁻ base Base

References

Application Notes and Protocols: 8-Quinolineboronic Acid in Petasis Borono-Mannich Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that offers an efficient and atom-economical pathway for the synthesis of a wide variety of substituted amines, including α-amino acids and their derivatives.[1] This one-pot reaction involves the condensation of an amine, a carbonyl compound, and an organoboronic acid.[2] The versatility of the PBM reaction, with its tolerance for a broad range of functional groups and generally mild reaction conditions, has established it as a valuable tool in organic synthesis, combinatorial chemistry, and drug discovery.[2][3]

8-Quinolineboronic acid, as a heteroaromatic boronic acid, presents an interesting substrate for the Petasis reaction, enabling the introduction of the quinoline (B57606) moiety into the final amine product. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. The application of this compound in the PBM reaction, therefore, opens avenues for the rapid synthesis of novel quinoline-containing compounds with potential therapeutic applications.

Reaction Mechanism and Signaling Pathway

The generally accepted mechanism for the Petasis borono-Mannich reaction involves several equilibrium steps. Initially, the amine and the carbonyl compound (often an aldehyde) condense to form an iminium ion. Concurrently, the boronic acid can react with the hydroxyl group of an α-hydroxy acid or with a diol to form a more nucleophilic boronate complex. The key step involves the nucleophilic transfer of the organic group (in this case, the 8-quinolyl group) from the boron atom to the electrophilic carbon of the iminium ion. This transfer is believed to be irreversible and proceeds through a six-membered transition state, leading to the formation of the final α-substituted amine product.[1]

Petasis_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates Amine Amine (R1R2NH) Iminium Iminium Ion [R1R2N=CHR3]+ Amine->Iminium Condensation Aldehyde Aldehyde (R3CHO) Aldehyde->Iminium BoronicAcid This compound Boronate Ate Complex BoronicAcid->Boronate Iminium->Boronate Coordination Product α-(Quinolin-8-yl) Amine Boronate->Product Nucleophilic Attack & Hydrolysis Optimization_Workflow Start Define Substrates: - Amine - Aldehyde - this compound Solvent_Screen Solvent Screening (DCM, Toluene, Ethanol, ACN) Start->Solvent_Screen Temp_Screen Temperature Screening (RT, Reflux, Microwave) Solvent_Screen->Temp_Screen Ratio_Screen Reactant Ratio Optimization Temp_Screen->Ratio_Screen Analysis Analyze Yield and Purity (TLC, LC-MS, NMR) Ratio_Screen->Analysis Analysis->Solvent_Screen Suboptimal Optimized Optimized Protocol Analysis->Optimized Successful

References

Application Notes and Protocols for Suzuki-Miyaura Reaction Using 8-Quinolineboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 8-quinolineboronic acid as a key building block for the synthesis of 8-arylquinolines. 8-Arylquinoline moieties are prevalent in medicinal chemistry and materials science, making this protocol highly relevant for drug development and the creation of novel functional molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction couples an organoboron compound (in this case, this compound) with an organic halide or triflate (Ar-X) in the presence of a base.[2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its components.[3]

This document outlines the general experimental setup, provides a detailed protocol, and summarizes key reaction parameters for the successful synthesis of 8-arylquinolines via this method.

Reaction Scheme and Mechanism

The general reaction involves the coupling of this compound with an aryl halide to yield the corresponding 8-arylquinoline.

General Catalytic Cycle:

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group (the quinoline (B57606) moiety) to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the final product, regenerating the active Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)-X L_n oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_aryl_complex Ar-Pd(II)-R L_n transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product arx Ar-X arx->oxidative_addition boronic R-B(OH)₂ + Base boronic->transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Setup and Reagents

A successful Suzuki-Miyaura reaction requires careful selection of the catalyst, base, and solvent. The following tables summarize common choices for the coupling of this compound with aryl halides.

Table 1: Recommended Reagents and Catalysts

ComponentExamplesTypical Loading/EquivalentsNotes
Boronic Acid This compound1.0 - 1.5 equivalentsUsing a slight excess can improve yield, especially if the boronic acid is prone to decomposition.
Aryl Halide Aryl bromides, Aryl iodides1.0 equivalentAryl chlorides and triflates can also be used but may require more active catalysts and harsher conditions.[1]
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄1 - 5 mol%Pre-catalysts that readily form the active Pd(0) species are recommended.[4]
Ligand XPhos, SPhos, PPh₃, RuPhos1 - 2 equivalents relative to PdElectron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often effective.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃2 - 3 equivalentsThe choice of base is crucial and can significantly impact the reaction outcome.[4][5]
Solvent Dioxane, Toluene, DMF, THFVariesOften used as a mixture with water (e.g., 4:1 or 10:1 organic:water).[2][4]

Table 2: Typical Reaction Conditions

ParameterRangeNotes
Temperature Room Temperature - 120 °CHeating is often necessary, with 80-100 °C being a common range.[4]
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS until consumption of the limiting reagent.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the palladium catalyst.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different substrates.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound, aryl bromide, palladium catalyst, phosphine ligand, and the selected base.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

    • Add the degassed solvent system via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 8-arylquinoline.

Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base, Solvent) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert reaction Heating and Stirring (e.g., 90-100°C, 12-16h) inert->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cool, Dilute, Wash, Dry, Concentrate) monitoring->workup Complete purification Purification (Flash Column Chromatography) workup->purification product Pure 8-Arylquinoline purification->product

Caption: Experimental workflow for the Suzuki-Miyaura reaction.

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst/Ligand: Screen different palladium sources and ligands. Electron-rich and bulky phosphine ligands can be beneficial for challenging substrates.[4]

    • Base: The choice of base is critical. A stronger base like K₃PO₄ or Cs₂CO₃ may be required.

    • Temperature: Increasing the reaction temperature may improve the yield, but be mindful of potential side reactions.

    • Boronic Acid Stability: this compound may be prone to protodeboronation. Using the corresponding pinacol (B44631) ester can enhance stability.[4]

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur due to the presence of oxygen. Ensure the reaction is performed under strictly inert conditions.

    • Dehalogenation of Aryl Halide: The choice of base and solvent can influence this side reaction. Screening different conditions may be necessary.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood and under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

By following these guidelines, researchers can effectively utilize the Suzuki-Miyaura reaction for the synthesis of a diverse range of 8-arylquinolines for applications in drug discovery and materials science.

References

8-Quinolineboronic Acid: A Key Building Block for Advanced Materials and High-Performance OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

New Delhi, India - 8-Quinolineboronic acid has emerged as a critical intermediate in the fields of materials science and organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Its unique molecular structure, combining a quinoline (B57606) moiety with a reactive boronic acid group, makes it an invaluable tool for synthesizing novel organic molecules with tailored electronic and optical properties. This application note provides an in-depth overview of its use, complete with experimental protocols and performance data for researchers, scientists, and professionals in drug development.

The primary application of this compound in materials science lies in its role as a building block for complex organic structures through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This versatile carbon-carbon bond-forming reaction allows for the precise assembly of π-conjugated systems, which are fundamental to the performance of organic electronic devices.[3] The quinoline unit itself imparts desirable thermal stability and electron-transporting properties to the final materials, making them suitable for various layers within an OLED device.[4]

Application in OLEDs: Crafting High-Efficiency Emitters and Host Materials

In the realm of OLEDs, this compound is instrumental in the synthesis of both emissive and host materials. The ability to introduce the quinoline scaffold into larger molecular architectures enables the fine-tuning of photophysical properties such as emission color, quantum yield, and charge carrier mobility.

For instance, quinoline derivatives are known to be effective fluorescent emitters.[4] By coupling this compound with various aryl halides, researchers can create a library of compounds with emissions spanning the visible spectrum. Furthermore, the inherent electron-deficient nature of the quinoline ring makes it a suitable component for bipolar host materials, which are crucial for achieving balanced charge transport and high efficiency in phosphorescent OLEDs (PhOLEDs).[2][5] These bipolar hosts facilitate the efficient transfer of energy to phosphorescent guest emitters.[6]

Below are protocols for the synthesis of materials derived from this compound and their subsequent application in OLEDs.

Experimental Protocols

Protocol 1: General Synthesis of an Aryl-Substituted Quinoline via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide to synthesize a novel quinoline-based material for potential OLED applications.

Materials:

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound (1.2 equivalents) and the chosen aryl bromide (1.0 equivalent) in a 4:1 mixture of toluene and ethanol.

  • Add potassium carbonate (2.0 equivalents) as the base.

  • De-gas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • To this mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) as the catalyst system.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl-substituted quinoline.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactants This compound + Aryl Bromide Degas De-gas with Ar/N2 Reactants->Degas Base Potassium Carbonate Base->Degas Catalyst Pd(OAc)2 + PPh3 Catalyst->Degas Solvent Toluene/Ethanol Solvent->Degas Reflux Heat to Reflux (80-100 °C) Degas->Reflux Monitor Monitor with TLC Reflux->Monitor Quench Cool & Add Water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Aryl-Quinoline Purify->Product

Suzuki-Miyaura Coupling Workflow
Protocol 2: Fabrication of a Simple Bilayer OLED Device

This protocol describes the fabrication of a basic OLED device using a synthesized quinoline derivative as the emissive layer (EML).

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrate

  • N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine (NPD) - Hole Transport Layer (HTL)

  • Synthesized quinoline derivative - Emissive Layer (EML)

  • Tris(8-hydroxyquinolinato)aluminum (Alq₃) - Electron Transport Layer (ETL)

  • Lithium Fluoride (LiF) - Electron Injection Layer (EIL)

  • Aluminum (Al) - Cathode

  • High-vacuum thermal evaporation system

Procedure:

  • Clean the ITO-coated glass substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrate in an oven and then treat it with UV-ozone for 15 minutes to improve the work function.

  • Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

  • Deposit a 40 nm thick layer of NPD as the HTL at a rate of 1-2 Å/s.

  • Deposit a 20 nm thick layer of the synthesized quinoline derivative as the EML at a rate of 1-2 Å/s.

  • Deposit a 30 nm thick layer of Alq₃ as the ETL at a rate of 1-2 Å/s.

  • Deposit a 1 nm thick layer of LiF as the EIL at a rate of 0.1-0.2 Å/s.

  • Finally, deposit a 100 nm thick layer of Al as the cathode at a rate of 5-10 Å/s.

  • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterize the electroluminescent properties of the device, including current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and efficiency.

OLED Fabrication Workflow:

OLED_Fabrication cluster_substrate Substrate Preparation cluster_deposition Organic & Metal Deposition (High Vacuum) cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning (Ultrasonication) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL HTL: NPD (40 nm) UV_Ozone->HTL EML EML: Quinoline Derivative (20 nm) HTL->EML ETL ETL: Alq3 (30 nm) EML->ETL EIL EIL: LiF (1 nm) ETL->EIL Cathode Cathode: Al (100 nm) EIL->Cathode Encapsulation Encapsulation (N2 Glovebox) Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization

References

Application Notes and Protocols for Suzuki Coupling Reaction with 8-Quinolineboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron compound with an organohalide, proving invaluable in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1] The quinoline (B57606) moiety is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The targeted synthesis of 8-arylquinolines via Suzuki coupling with 8-Quinolineboronic acid offers a direct route to novel compounds for drug discovery and development. These application notes provide a detailed, step-by-step guide for performing a Suzuki coupling reaction with this compound, including representative data, experimental protocols, and a visual workflow.

Data Presentation: Suzuki Coupling of this compound with Various Aryl Halides

The following table summarizes representative examples of Suzuki coupling reactions between this compound and various aryl halides. The reaction conditions and yields are based on literature precedents and provide a practical guide for reaction optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285
24-BromoanisolePd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O901878
31-Bromo-4-nitrobenzenePd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O1101292
44-Chlorophenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄Dioxane/H₂O1002475
52-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃DME/H₂O851668

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations.[3]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME/H₂O)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Silica (B1680970) gel for column chromatography

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent and water) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and then brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-arylquinoline product.

Mandatory Visualization

Suzuki Coupling Experimental Workflow

Suzuki_Coupling_Workflow Start Start Reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base Start->Reagents Inert Establish Inert Atmosphere (Ar or N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-110 °C) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Reaction Workup: - Cool to RT - Dilute & Wash - Dry & Concentrate Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Pure 8-Arylquinoline Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the mechanism and optimizing reaction conditions. It generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide R¹-X lab1 Oxidative Addition OxAdd Oxidative Addition PdII_biaryl R¹-Pd(II)L₂-R² PdII_halide->PdII_biaryl [R²-B(OR)₃]⁻ lab2 Transmetalation Transmetalation Transmetalation Boronate R²-B(OR)₃⁻ Base_Activation Base (e.g., K₂CO₃) Boronic_Acid R²-B(OH)₂ Boronic_Acid->Boronate Base lab4 Base Activation PdII_biaryl->Pd0 Product R¹-R² (Coupled Product) PdII_biaryl->Product lab3 Reductive Elimination RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: 8-Quinolineboronic Acid as a Catalyst in Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolineboronic acid is a versatile bifunctional organoboron compound that has demonstrated significant catalytic activity in a variety of organic transformations. Its unique structure, featuring a Lewis acidic boronic acid moiety in close proximity to a Lewis basic quinoline (B57606) nitrogen atom, allows for cooperative catalysis, leading to enhanced reaction rates and selectivities. This document provides detailed application notes and experimental protocols for key organic transformations catalyzed by this compound.

Catalytic Applications

Direct Amidation of Carboxylic Acids

This compound has been identified as an effective catalyst for the direct amidation of carboxylic acids with amines. This transformation is of great importance in pharmaceutical and chemical synthesis, offering an atom-economical alternative to traditional methods that require stoichiometric activating agents. The bifunctional nature of this compound is believed to facilitate the reaction by activating the carboxylic acid and the amine simultaneously.

While a comprehensive substrate scope specifically for this compound is not extensively detailed in the reviewed literature, the following table represents typical results for arylboronic acid-catalyzed direct amidations.

Table 1: Representative Substrate Scope for Arylboronic Acid-Catalyzed Direct Amidation

EntryCarboxylic AcidAmineProductYield (%)
1Benzoic AcidBenzylamineN-Benzylbenzamide85-95
2Phenylacetic AcidAniline2-Phenyl-N-phenylacetamide80-90
3Hexanoic AcidMorpholine1-(Morpholin-4-yl)hexan-1-one75-85
44-Nitrobenzoic AcidBenzylamineN-Benzyl-4-nitrobenzamide88-96
5Adipic AcidBenzylamine (2 eq.)N1,N6-Dibenzyladipamide70-80

Note: Yields are typical for reactions catalyzed by various arylboronic acids under optimized conditions and are provided for illustrative purposes.

Materials:

  • Carboxylic acid (1.0 mmol)

  • Amine (1.0-1.2 mmol)

  • This compound (5-10 mol%)

  • Toluene (B28343) or other suitable azeotropic solvent

  • Molecular sieves (4 Å) or a Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a Dean-Stark trap filled with toluene if used), add the carboxylic acid (1.0 mmol), this compound (0.05-0.1 mmol), and toluene (5-10 mL).

  • If using molecular sieves, add activated 4 Å molecular sieves (200-300 mg).

  • Add the amine (1.0-1.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from 12 to 48 hours depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the molecular sieves (if used).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Amidation_Cycle Catalyst This compound Acyloxyboronate Acyloxyboronate Intermediate Catalyst->Acyloxyboronate + R-COOH - H2O CarboxylicAcid R-COOH CarboxylicAcid->Acyloxyboronate Amine R'-NH2 Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Acyloxyboronate->Tetrahedral_Intermediate + R'-NH2 Amide Amide Product Tetrahedral_Intermediate->Amide - Catalyst Water H2O Tetrahedral_Intermediate->Water

Caption: Proposed catalytic cycle for the this compound-catalyzed direct amidation.

Hydrolysis of Chloroalcohols

Pioneering work by Letsinger and coworkers demonstrated the remarkable catalytic efficiency of this compound in the hydrolysis of 2-chloroethanol (B45725). The proximity of the quinoline nitrogen to the boronic acid group allows for a concerted mechanism, significantly accelerating the rate of hydrolysis compared to other boronic acids.

Table 2: Rate Constants for the Hydrolysis of 2-Chloroethanol Catalyzed by Boronic Acids

Catalystk (min⁻¹) x 10³ at pH 7.5Relative Rate
None0.11
Benzeneboronic acid0.22
3-Quinolineboronic acid0.33
This compound 12.0 120

Materials:

  • 2-Chloroethanol

  • This compound

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)

  • Standard acid or base solution for titration

  • pH meter and autotitrator (or manual titration setup)

Procedure:

  • Prepare a stock solution of 2-chloroethanol in the chosen buffer.

  • Prepare a stock solution of this compound in the same buffer.

  • In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), mix the buffer solution and the this compound solution to achieve the desired catalyst concentration.

  • Initiate the reaction by adding a known volume of the 2-chloroethanol stock solution.

  • Monitor the progress of the reaction by measuring the amount of hydrochloric acid produced. This can be done by periodically taking aliquots and titrating them with a standardized base, or by using an autotitrator to maintain a constant pH by the controlled addition of a standard base.

  • The rate of reaction can be calculated from the rate of consumption of the base.

  • The pseudo-first-order rate constant (k) can be determined by plotting the appropriate concentration versus time data.

Hydrolysis_Mechanism cluster_0 Step 1: Reversible Ester Formation cluster_1 Step 2: Intramolecular Nucleophilic Attack cluster_2 Step 3: Hydrolysis and Product Release Catalyst This compound Ester Boronate Ester Intermediate Catalyst->Ester + 2-Chloroethanol - H2O Chloroethanol 2-Chloroethanol Ester2 Boronate Ester Intermediate Cyclic_Intermediate Cyclic Intermediate Ester2->Cyclic_Intermediate Intramolecular Attack (N attacks C-Cl) Cyclic_Intermediate2 Cyclic Intermediate Products Ethylene Glycol + HCl Cyclic_Intermediate2->Products + H2O Catalyst_Regen This compound (Regenerated) Cyclic_Intermediate2->Catalyst_Regen + H2O

Troubleshooting & Optimization

Technical Support Center: 8-Quinolineboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 8-quinolineboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing the formation of the common homocoupling byproduct, 8,8'-biquinoline (B11861986).

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 8,8'-biquinoline. This side reaction is problematic because it consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product. Furthermore, the homocoupled product can be difficult to separate from the target molecule during purification due to structural similarities.

Q2: What are the primary causes of this compound homocoupling?

A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[1] Oxygen can mediate the oxidation of the active Pd(0) catalyst to a Pd(II) species, which then promotes homocoupling.[1] When using a Pd(II) salt like Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled product while forming the active Pd(0) catalyst, especially at the beginning of the reaction.[1]

Q3: How does the nitrogen atom in this compound affect the reaction?

A3: The nitrogen atom in the quinoline (B57606) ring can act as a ligand and coordinate to the palladium catalyst. This can sometimes inhibit the catalytic cycle, a phenomenon known as catalyst poisoning, which is common with nitrogen-containing heterocycles. This interaction can potentially influence the relative rates of the desired cross-coupling versus side reactions like homocoupling. The use of bulky, electron-rich ligands can help to mitigate this effect by sterically shielding the palladium center.

Q4: Can the choice of boronic acid derivative impact the extent of homocoupling?

A4: Yes, the stability of the organoboron reagent is a key factor. Boronic acids can be susceptible to decomposition (protodeboronation) and homocoupling. Using more stable boronic acid derivatives, such as pinacol (B44631) esters (Bpin) or MIDA boronates, can often suppress these side reactions.[1] These derivatives provide a slow, controlled release of the boronic acid into the catalytic cycle, which can be beneficial.

Troubleshooting Guide: Minimizing Homocoupling of this compound

This guide provides a systematic approach to diagnosing and resolving issues with excessive formation of 8,8'-biquinoline.

Problem Potential Cause Recommended Solution
Significant formation of 8,8'-biquinoline byproduct 1. Presence of Dissolved Oxygen a. Rigorous Degassing: Thoroughly degas the solvent and reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period (30-60 minutes) or by performing several freeze-pump-thaw cycles for complete oxygen removal.[1] b. Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere from start to finish.
2. Use of Pd(II) Precatalyst a. Switch to Pd(0) Source: Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the Pd(II) reduction step that can lead to homocoupling.[1] b. Add a Reducing Agent: If using a Pd(II) source is necessary, add a mild reducing agent like potassium formate (B1220265) (1-2 equivalents) to the reaction mixture before adding the palladium catalyst. This helps to generate the active Pd(0) species without consuming the boronic acid.
3. Suboptimal Ligand Choice a. Employ Bulky, Electron-Rich Ligands: Use ligands like SPhos, XPhos, or other bulky, electron-rich phosphines. These ligands can accelerate the desired cross-coupling catalytic cycle, making it outcompete the homocoupling pathway.[1]
4. Inappropriate Base or Solvent a. Screen Bases: The choice of base is crucial for activating the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base is often substrate-dependent, so screening may be necessary. b. Optimize Solvent System: Solvents like dioxane, THF, and toluene, often with a small amount of water, are commonly used. The polarity of the solvent can influence the reaction; therefore, screening different solvent systems may be beneficial.
5. Order of Reagent Addition a. Pre-heat Catalyst Mixture: Pre-heating the palladium catalyst, ligand, base, and solvent for a short period (e.g., 10 minutes at 60-80°C) before adding the this compound can sometimes reduce homocoupling.[2]

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following tables summarize the expected qualitative effects of various reaction parameters on the formation of the homocoupling byproduct, 8,8'-biquinoline.

Table 1: Effect of Palladium Source

Palladium SourceExpected HomocouplingRationale
Pd(OAc)₂, PdCl₂ (Pd(II))HigherPd(II) is reduced to Pd(0) in situ, partly via homocoupling of the boronic acid.[1]
Pd(PPh₃)₄, Pd₂(dba)₃ (Pd(0))LowerThe active Pd(0) catalyst is already present, avoiding the homocoupling-mediated reduction pathway.[1]
Pd(II) with reducing agentLowerA mild reducing agent promotes the formation of Pd(0) without significant consumption of the boronic acid.

Table 2: Effect of Reaction Atmosphere

AtmosphereExpected HomocouplingRationale
AirHighOxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[2]
Inert (Nitrogen/Argon)LowThe absence of oxygen minimizes this oxidative pathway, preserving the active Pd(0) catalyst.[1][2]

Table 3: General Effect of Ligand Type

Ligand TypeExpected HomocouplingRationale
Bulky, electron-rich (e.g., SPhos)LowerThese ligands accelerate the rate-determining steps of the cross-coupling cycle, making it more favorable than homocoupling.[1]
Less bulky, electron-poorHigherMay result in a slower cross-coupling cycle, allowing more time for side reactions like homocoupling to occur.

Experimental Protocols

Detailed Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

1. Reagent Preparation:

  • Aryl Halide (1.0 eq.)

  • This compound (1.2 - 1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, finely powdered and dried, 2.0 - 3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

2. Reaction Setup and Deoxygenation (Crucial Step):

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and base.

  • Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 15-20 minutes.

  • In a separate flask, degas the solvent mixture by sparging with argon or nitrogen for at least 30-60 minutes. For maximum oxygen removal, perform three freeze-pump-thaw cycles.

  • Using a syringe, transfer the degassed solvent to the Schlenk flask containing the solids.

  • Continue to sparge the resulting reaction mixture with a subsurface stream of the inert gas for an additional 15-20 minutes while stirring.

3. Catalyst Addition and Reaction:

  • Under a positive pressure of inert gas, quickly add the Pd(0) catalyst to the reaction flask.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

4. Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar' L₂ transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Desired Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 8-Quinolineboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 8-quinolineboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this challenging yet crucial transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate the synthesis of 8-arylquinolines.

Frequently Asked Questions (FAQs)

Q1: Why are my yields low when using this compound in a Suzuki coupling?

Low yields in Suzuki couplings with this compound can stem from several factors. The nitrogen atom in the quinoline (B57606) ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. Additionally, steric hindrance from the "peri" position of the boronic acid group at C8 can impede the crucial transmetalation step in the catalytic cycle. It is also important to consider the possibility of protodeboronation, a common side reaction with heteroaryl boronic acids.[1]

Q2: What are the most common side reactions to watch out for?

The primary side reactions of concern are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be promoted by strong bases and the presence of water.[1]

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often facilitated by the presence of oxygen and certain palladium(II) species.[2]

  • Catalyst Deactivation: The quinoline nitrogen can chelate with the palladium center, leading to catalytically inactive species.

Q3: How does this compound reactivity compare to other quinolineboronic acid isomers?

The position of the boronic acid group on the quinoline ring significantly impacts its reactivity. Generally, isomers with the boronic acid on the more electron-rich benzene (B151609) portion of the ring system (positions 5, 6, 7, and 8) are more reactive than those on the electron-deficient pyrimidine (B1678525) ring (positions 2 and 4).[3] However, the 8-position experiences steric hindrance, which can decrease its reactivity compared to the less hindered 5-, 6-, and 7-isomers.[3]

Q4: Should I use this compound or a more stable derivative?

For challenging couplings or if protodeboronation is a significant issue, using a more stable derivative like a pinacol (B44631) ester or an MIDA boronate is highly recommended. These derivatives are often more robust and less prone to premature decomposition under the reaction conditions.[4][5] Potassium aryltrifluoroborates are another class of stable alternatives.[4]

Q5: What are the best general starting conditions for a Suzuki coupling with this compound?

A good starting point is to use a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand. Common choices include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos.[1][6] A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often effective.[1][7][8] A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is a common solvent system.[9][10] It is crucial to thoroughly degas the reaction mixture to prevent catalyst oxidation and homocoupling.[2][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst• Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and the reaction mixture.[2][11] • Use a pre-catalyst or ensure efficient in-situ generation of the active Pd(0) species.[2] • Consider catalyst inhibition by the quinoline nitrogen; switch to a ligand system less prone to this interaction.
2. Inefficient Transmetalation• Optimize the base; screen weaker bases like KF or Cs₂CO₃, or stronger, non-nucleophilic bases.[1][12] • Ensure the base is finely powdered and well-stirred for better solubility and reactivity.[5] • Use a boronic acid derivative like a pinacol ester to enhance stability and reactivity.[4][5]
3. Poor Reagent/Solvent Quality• Use anhydrous and high-purity solvents and reagents.
Significant Protodeboronation 1. Presence of Protic Sources• Use anhydrous solvents and reagents. • Consider using a more stable boronic ester.[4]
2. Harsh Reaction Conditions• Screen for catalysts and ligands that are active at lower temperatures. • Use a milder base such as K₃PO₄ or KF.[1]
Excessive Homocoupling 1. Presence of Oxygen• Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[2][11]
2. Inefficient Reduction of Pd(II) Pre-catalyst• Start with a Pd(0) catalyst like Pd(PPh₃)₄.[2] • Optimize the base and ligand to favor transmetalation over homocoupling.
Poor Reproducibility 1. Inconsistent Reagent Quality• Use reagents from a reliable source and handle them under an inert atmosphere.
2. Inconsistent Reaction Setup• Ensure consistent stirring rates, temperature control, and inert atmosphere techniques.

Data on Optimized Reaction Conditions

The following tables summarize successful reaction conditions for the synthesis of 8-arylquinolines from various precursors, which can serve as a guide for optimizing your specific reaction.

Table 1: One-Pot Borylation and Suzuki-Miyaura Coupling of 8-Haloquinolines

This one-pot procedure generates the 8-quinolineboronic ester in situ followed by coupling with an aryl halide.

8-HaloquinolineAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
8-Bromoquinoline4-BromoanisolePd(OAc)₂ (2)n-BuPAd₂ (4)KOAc (for borylation), K₃PO₄ (for coupling)Dioxane1001898
8-Iodoquinoline4-BromoanisolePd(OAc)₂ (2)n-BuPAd₂ (4)KOAc (for borylation), K₃PO₄ (for coupling)Dioxane1001895
8-Bromoquinoline4-BromotoluenePd(OAc)₂ (2)n-BuPAd₂ (4)KOAc (for borylation), K₃PO₄ (for coupling)Dioxane1001896
8-Bromoquinoline1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)n-BuPAd₂ (4)KOAc (for borylation), K₃PO₄ (for coupling)Dioxane1001885

Data adapted from a one-pot synthesis of 8-arylquinolines.[13][14]

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

These conditions can be adapted for couplings with this compound.

Aryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd-NHC-MIL-101(Cr) (0.6)-K₂CO₃H₂O85-98
4-BromotoluenePd-NHC-MIL-101(Cr) (0.6)-K₂CO₃H₂O85-95
4-ChlorotoluenePd-NHC-MIL-101(Cr) (0.6)-K₂CO₃H₂O85-82

Data adapted from a study on a heterogeneous palladium catalyst.[15]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1), via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

This protocol is adapted from general Suzuki-Miyaura procedures.[8][9]

Visualizing Reaction Optimization

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yielding Suzuki-Miyaura couplings of this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality & Inertness (Degas Solvents, Anhydrous Conditions) start->check_reagents optimize_base Optimize Base (Screen K3PO4, Cs2CO3, KF) check_reagents->optimize_base If no improvement success Improved Yield check_reagents->success Issue Resolved optimize_catalyst Optimize Catalyst System (Screen Ligands: SPhos, XPhos) (Try Pd(0) source) optimize_base->optimize_catalyst If no improvement optimize_base->success Issue Resolved use_boronate_ester Use Boronic Acid Derivative (Pinacol or MIDA Ester) optimize_catalyst->use_boronate_ester If no improvement optimize_catalyst->success Issue Resolved optimize_temp Optimize Temperature (Try lower temperature) use_boronate_ester->optimize_temp If still low yield use_boronate_ester->success Issue Resolved optimize_temp->success Issue Resolved

Troubleshooting workflow for low yield.

Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the Suzuki-Miyaura catalytic cycle, highlighting where potential issues with this compound can arise.

Suzuki_Cycle pd0 Pd(0)L_n Active Catalyst ox_add Oxidative Addition (Ar-X) pd0->ox_add inhibition Catalyst Inhibition (Quinoline Coordination) pd0->inhibition pd_complex Ar-Pd(II)-X(L_n) ox_add->pd_complex transmetalation Transmetalation (Base, R-B(OH)2) pd_complex->transmetalation trans_complex Ar-Pd(II)-R(L_n) transmetalation->trans_complex protodeboronation Protodeboronation of R-B(OH)2 transmetalation->protodeboronation red_elim Reductive Elimination trans_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Product) red_elim->product

Suzuki-Miyaura catalytic cycle with potential issues.

References

Technical Support Center: 8-Quinolineboronic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 8-Quinolineboronic acid in chemical reactions. The focus is on identifying and mitigating common side reactions and the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The two most prevalent side reactions encountered when using this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of quinoline (B57606) as a byproduct. This reaction is often promoted by aqueous basic conditions and elevated temperatures.

  • Homocoupling: This reaction involves the coupling of two molecules of this compound to form 8,8'-biquinoline (B11861986). This side reaction can be catalyzed by the palladium catalyst, especially in the presence of oxygen.

Q2: What is the primary byproduct of protodeboronation of this compound?

A2: The primary byproduct of protodeboronation is quinoline .

Q3: What is the primary byproduct of the homocoupling of this compound?

A3: The primary byproduct of homocoupling is 8,8'-biquinoline .

Q4: How does the structure of this compound contribute to its reactivity and side reactions?

A4: The quinoline moiety, being a basic heteroaromatic system, can influence the reactivity of the boronic acid. The nitrogen atom can coordinate to the metal catalyst, potentially affecting the catalytic cycle. The electronic properties of the quinoline ring can also impact the propensity for protodeboronation. Furthermore, this compound has been observed to self-assemble in the solid state and in solution through intermolecular B-N bond formation, which could influence its stability and reactivity.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low yield of the desired cross-coupling product and significant formation of quinoline. Protodeboronation is likely the dominant side reaction. This can be caused by: • Strong bases • High water content in the solvent • Elevated reaction temperatures • Prolonged reaction times1. Optimize the Base: • Use weaker bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong bases like NaOH or KOH.[2][3] 2. Control the Solvent System: • Minimize the amount of water in the reaction mixture. Consider using anhydrous solvents if the reaction permits.[2] • Degas the solvent thoroughly to remove dissolved oxygen, which can also contribute to side reactions. 3. Manage Reaction Temperature: • Run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.[2] 4. Use Boronic Acid Surrogates: • Consider converting this compound to a more stable derivative, such as a MIDA boronate ester, which can undergo slow release of the boronic acid during the reaction, keeping its concentration low and minimizing protodeboronation.[1]
Formation of a significant amount of 8,8'-biquinoline byproduct. Homocoupling of the boronic acid is occurring. This is often promoted by: • Presence of oxygen • Certain palladium catalysts • High concentration of the boronic acid1. Ensure Inert Atmosphere: • Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction to minimize oxygen exposure. 2. Catalyst and Ligand Selection: • Screen different palladium catalysts and ligands. Buchwald-type ligands like SPhos and XPhos are often effective in promoting the desired cross-coupling over homocoupling.[2][4] 3. Control Reagent Addition: • If feasible, add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.
Reaction is sluggish or does not proceed to completion. This could be due to several factors: • Inefficient catalyst system • Poor solubility of reagents • Deactivation of the catalyst1. Catalyst System Optimization: • Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). • Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[2] 2. Improve Solubility: • Choose a solvent system in which all reactants are soluble at the reaction temperature. A mixture of solvents like dioxane/water or toluene/water is often used.[2][5] 3. Check Reagent Quality: • Ensure the this compound and other reagents are pure and dry. This compound can exist with varying amounts of its anhydride.[6][7]

Data Presentation

The following tables summarize quantitative data on the impact of different reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions and the formation of byproducts. While specific data for this compound is limited in the public domain, the following represents typical trends observed for heteroarylboronic acids.

Table 1: Comparison of Different Bases on Product Yield and Byproduct Formation

BaseSolventTemperature (°C)Desired Product Yield (%)Protodeboronation Byproduct (%)Homocoupling Byproduct (%)
K₃PO₄Dioxane/H₂O (4:1)8085105
K₂CO₃Dioxane/H₂O (4:1)8075187
Cs₂CO₃Dioxane/H₂O (4:1)809055
NaOHDioxane/H₂O (4:1)80405010

Note: Data is representative and actual results may vary depending on the specific substrates and other reaction conditions.

Table 2: Influence of Palladium Catalyst/Ligand System on Reaction Outcome

Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Desired Product Yield (%)Protodeboronation Byproduct (%)Homocoupling Byproduct (%)
Pd(OAc)₂ (2)SPhos (4)Toluene/H₂O (10:1)1009253
Pd₂(dba)₃ (1.5)XPhos (3)Dioxane/H₂O (4:1)908884
Pd(PPh₃)₄ (5)-DMF/H₂O (5:1)100652510

Note: Data is representative and actual results may vary depending on the specific substrates and other reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound to Minimize Byproducts

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound, with an emphasis on minimizing protodeboronation and homocoupling.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂; 2 mol%)

  • Phosphine (B1218219) ligand (e.g., SPhos; 4 mol%)

  • Base (e.g., K₃PO₄; 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, 10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the degassed solvent under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining degassed solvent to the reaction mixture to achieve the desired concentration (typically 0.1 M with respect to the aryl halide).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Diagram 1: Competing Reaction Pathways in Suzuki-Miyaura Coupling

G A Aryl Halide + This compound C Protodeboronation Byproduct (Quinoline) A->C Side Reaction 1 (H₂O, Base, Heat) D Homocoupling Byproduct (8,8'-biquinoline) A->D Side Reaction 2 (O₂, Catalyst) E Pd-Catalyzed Suzuki-Miyaura Coupling A->E Catalyst, Base, Solvent, Heat B Desired Cross-Coupling Product E->B Productive Pathway

Caption: Competing pathways in Suzuki-Miyaura coupling.

Diagram 2: Troubleshooting Workflow for Low Yield

G A Low Yield of Desired Product B Analyze Byproducts A->B C High Quinoline Content? B->C Yes D High 8,8'-biquinoline Content? B->D No C->D No E Optimize Base and Solvent (milder base, less H₂O) C->E Yes F Ensure Inert Atmosphere (Degas, Ar/N₂) D->F Yes H Starting Material Remaining? D->H No G Optimize Catalyst System (Screen ligands, increase loading) H->G Yes

Caption: Troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Suzuki Reactions with 8-Quinolineboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki reactions involving 8-Quinolineboronic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that users might encounter during their experiments, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing a low or no yield of my desired product, but my starting materials are consumed. What is the likely cause?

A1: A common issue with nitrogen-containing heteroaryl boronic acids like this compound is protodeboronation . This is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your boronic acid.[1][2] This is often accelerated by harsh basic conditions, elevated temperatures, and the presence of water.[1] The quinoline (B57606) starting material may be recovered as quinoline itself.

Q2: How can I minimize protodeboronation of this compound?

A2: To minimize protodeboronation, consider the following strategies:

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[1] Switching to milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) can be beneficial.[3]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (BPin), MIDA ester, or a trifluoroborate salt.[1] These derivatives are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress this side reaction.[1]

  • Lower Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help.[1]

Q3: My reaction is sluggish and gives a low yield, even with attempts to minimize protodeboronation. What else could be the problem?

A3: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles in Suzuki couplings. The lone pair of electrons on the nitrogen can bind to the palladium center, reducing its catalytic activity.

Q4: How can I overcome catalyst inhibition by the quinoline nitrogen?

A4: To overcome catalyst inhibition, you can:

  • Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type ligands can promote the desired catalytic cycle and reduce the inhibitory effect of the quinoline nitrogen.[1] These bulky ligands can sterically hinder the coordination of the quinoline nitrogen to the palladium center.

  • Choose an Appropriate Palladium Precatalyst: Some palladium precatalysts are designed to be more resistant to inhibition by N-heterocycles.

  • Slow Addition: Slowly adding the this compound to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.

Q5: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A5: Homocoupling, the reaction of two molecules of the boronic acid with each other, is often promoted by the presence of oxygen.[4] To minimize this side reaction, ensure your reaction is thoroughly degassed with an inert gas like argon or nitrogen. Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, may also reduce homocoupling that can occur during the in-situ reduction of a Pd(II) precatalyst.

Q6: What are the recommended starting conditions for a Suzuki reaction with this compound?

A6: A good starting point would be to use a palladium catalyst with a bulky phosphine (B1218219) ligand, a mild base, and a suitable solvent system. For example, you could start with Pd(OAc)₂ or a pre-catalyst like Pd(dppf)Cl₂, a ligand such as SPhos or XPhos, a base like K₃PO₄ or Cs₂CO₃, and a solvent system such as dioxane/water or toluene/water. The reaction temperature can be initially set to 80-100 °C. Optimization of these parameters will likely be necessary for your specific substrates.

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield of a model Suzuki-Miyaura cross-coupling reaction between a generic aryl bromide and a heteroaryl boronic acid, representative of the challenges with this compound.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1001245
2Pd(dppf)Cl₂ (2)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001265
3Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O (4:1)80885
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Dioxane100692
5Pd(OAc)₂ (2)PPh₃ (4)NaOH (2)Dioxane/H₂O (4:1)1001220 (significant protodeboronation)
6Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O (4:1) (not degassed)80850 (homocoupling observed)

Note: This data is illustrative and based on general trends for Suzuki couplings with N-heterocyclic boronic acids. Actual yields will vary depending on the specific substrates used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.2 M relative to the aryl bromide) via syringe, followed by degassed water if using a biphasic system (e.g., 4:1 organic solvent to water).

  • Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-X pd0->pd2_ox Oxidative Addition pd2_trans R1-Pd(II)L2-OR' pd2_ox->pd2_trans Ligand Exchange pd2_biaryl R1-Pd(II)L2-R2 pd2_trans->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product R1-R2 pd2_biaryl->product aryl_halide R1-X aryl_halide->pd2_ox boronic_acid R2-B(OH)2 boronic_acid->pd2_biaryl base Base (e.g., OH-) base->boronic_acid borate B(OH)3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_protodeboronation Check for Protodeboronation (e.g., by LC-MS) start->check_protodeboronation protodeboronation_yes Protodeboronation Confirmed check_protodeboronation->protodeboronation_yes Yes protodeboronation_no No Significant Protodeboronation check_protodeboronation->protodeboronation_no No remedy_protodeboronation Use Milder Base Protect Boronic Acid Anhydrous Conditions Lower Temperature protodeboronation_yes->remedy_protodeboronation check_catalyst Suspect Catalyst Inhibition/Deactivation protodeboronation_no->check_catalyst end Improved Yield remedy_protodeboronation->end inhibition_yes Catalyst Inhibition Likely check_catalyst->inhibition_yes Yes inhibition_no Check Other Parameters check_catalyst->inhibition_no No remedy_inhibition Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Slow Addition of Boronic Acid inhibition_yes->remedy_inhibition optimize Optimize Other Conditions: - Catalyst/Ligand Loading - Solvent - Temperature inhibition_no->optimize remedy_inhibition->end optimize->end

Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.

Catalyst_Inhibition Catalyst Inhibition by Quinoline Nitrogen cluster_active Active Catalytic Species cluster_inactive Inactive Species pd_catalyst Pd(0)L2 inhibited_complex Quinoline-Pd Complex pd_catalyst->inhibited_complex Coordination of Quinoline Nitrogen inhibited_complex->pd_catalyst Equilibrium quinoline 8-Quinoline- boronic acid quinoline->inhibited_complex

Caption: Inhibition of the palladium catalyst by coordination of the quinoline nitrogen.

References

Troubleshooting low reactivity of 8-Quinolineboronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Quinolineboronic Acid

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the use of this compound in cross-coupling reactions. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges with its reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?

Low reactivity of this compound is a common issue that can be attributed to several factors:

  • Steric Hindrance: The boronic acid group at the 8-position is sterically hindered by the adjacent ring system, which can impede its approach to the palladium catalyst during the crucial transmetalation step[1].

  • Catalyst Inhibition: The nitrogen atom of the quinoline (B57606) ring can coordinate to the palladium center. This chelation can form a stable complex that may slow down or inhibit the catalytic cycle[2][3].

  • Protodeboronation: Like many heteroaromatic boronic acids, this compound can be susceptible to protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5]. This side reaction is often accelerated by high temperatures and strong bases, leading to the consumption of the starting material and low yields[4][5].

Q2: How can I choose the right catalyst and ligand for this reaction?

The choice of catalyst and ligand is critical for overcoming the inherent low reactivity.

  • Standard Catalysts: For simple couplings, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be sufficient[1].

  • Electron-Rich and Bulky Ligands: For more challenging reactions, particularly with less reactive aryl chlorides, using bulky and electron-rich phosphine (B1218219) ligands is recommended.[6][7]. These ligands promote the oxidative addition step and facilitate the final reductive elimination[6]. Examples include Buchwald ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs)[6][8].

  • Modern Precatalysts: To ensure the efficient and reliable generation of the active Pd(0) species, consider using modern palladacycle precatalysts, such as the Buchwald G3 or G4 types, or PEPPSI™-type catalysts[4]. Using a direct Pd(0) source like Pd₂(dba)₃ can also be beneficial, as it avoids potentially inefficient in-situ reduction of a Pd(II) source[4].

Q3: What is the role of the base, and which one should I use?

The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step to occur efficiently[1][9].

  • Common Bases: A range of inorganic bases are commonly used, including potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄)[1][10][11].

  • Screening is Key: The optimal base is substrate-dependent, and screening several options is often necessary. While stronger bases can sometimes improve yields, they may also increase the rate of boronic acid decomposition[5][10]. Cesium carbonate is often effective in difficult couplings due to its higher solubility in organic solvents.

Q4: My this compound might be decomposing. How can I address this instability?

Boronic acid instability is a very common reason for low yields in Suzuki-Miyaura reactions[4].

  • Check Purity: Always use high-purity this compound. Its purity can be checked by NMR before use[4].

  • Use More Stable Derivatives: A highly effective strategy is to convert the boronic acid into a more stable boronic ester. Pinacol (BPin) esters are common, but N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to benchtop conditions and chromatography[4][12]. MIDA boronates act as a "slow-release" source of the boronic acid under the reaction conditions, which maintains a low, steady concentration of the reactive species, minimizing decomposition while allowing the cross-coupling to proceed[12].

Q5: What are the common side reactions, and how can I minimize them?

Besides low conversion, several side reactions can complicate the reaction.

  • Protodeboronation: As discussed, this is the hydrolysis of the boronic acid back to quinoline[5]. To minimize it, use milder bases, lower the reaction temperature, use anhydrous solvents where possible, or employ a slow-release strategy with MIDA boronates[4][12].

  • Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II)[6]. Thoroughly degassing the solvent and maintaining an inert argon or nitrogen atmosphere is the most effective way to prevent this[4].

  • Dehalogenation: This occurs when the aryl halide is reduced to an arene[6]. This can happen after the oxidative addition step if the palladium complex reacts with a hydrogen source in the mixture[6].

Troubleshooting and Optimization Guide

When encountering low yields, follow this logical workflow to diagnose and solve the issue.

TroubleshootingWorkflow cluster_reagents cluster_setup cluster_optimization start_node Low Yield / No Reaction Observed check_node Primary Checks start_node->check_node reagent_node Reagent Quality & Stoichiometry check_node->reagent_node setup_node Reaction Setup & Conditions check_node->setup_node optimization_node Systematic Optimization reagent_node->optimization_node r1 Boronic Acid Stability? (Check for protodeboronation) setup_node->optimization_node s1 Inert Atmosphere? (Adequate degassing) o1 Screen Catalysts & Ligands (e.g., Buchwald, NHC) solution_node solution_node r2 Aryl Halide Purity? r3 Catalyst/Ligand Activity? (Use fresh sample) r4 Base Quality? (Anhydrous, finely ground) s2 Solvent Quality? (Anhydrous & degassed) s3 Optimal Temperature? s4 Correct Stoichiometry? o2 Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) o3 Screen Solvents (Dioxane, Toluene, THF/H₂O) o4 Advanced Strategy: Use Boronic Ester (MIDA/Pinacol) o4->solution_node Improved Yield SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + R¹-X pd2_halide R¹-Pd(II)L₂-X oa->pd2_halide tm Transmetalation pd2_halide->tm pd2_r R¹-Pd(II)L₂-R² tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 + R¹-R² product Product (R¹-R²) re->product r1x Aryl Halide (R¹-X) r1x->oa r2b This compound (R²-B(OH)₂) boronate [R²-B(OH)₃]⁻ (Activated Boronate) r2b->boronate Activation boronate->tm base Base (e.g., K₂CO₃) base->boronate p1 Catalyst Inhibition (Chelation by Quinoline-N) p1->pd0 p2 Protodeboronation (Boronic Acid Decomposition) p2->r2b p3 Steric Hindrance p3->tm

References

Effect of base and solvent on 8-Quinolineboronic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Quinolineboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to offer troubleshooting advice for its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by the choice of base and solvent, as well as the reaction temperature and pH. A key degradation pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often catalyzed by acidic or basic conditions.

Q2: How should this compound be stored to ensure its stability?

A2: To ensure stability, this compound should be stored in a cool, dark, and dry place. It is advisable to keep the container tightly sealed to minimize exposure to moisture and air.

Q3: Can this compound be used in aqueous solutions?

A3: Caution should be exercised when using this compound in aqueous solutions, especially under basic conditions, as water can act as a proton source for protodeboronation. The stability of arylboronic acids is highly pH-dependent.

Q4: Are there more stable alternatives to this compound for use in Suzuki-Miyaura coupling reactions?

A4: Yes, boronic acid derivatives such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates can offer enhanced stability. These derivatives can act as "slow-release" sources of the boronic acid under reaction conditions, which can help to minimize degradation.

Q5: What is the role of the quinoline (B57606) nitrogen in the stability of this compound?

A5: The nitrogen atom in the quinoline ring can influence the electronic properties of the molecule and potentially coordinate to metal catalysts. This can affect the rate of both the desired coupling reaction and undesired decomposition pathways. For some heteroaromatic boronic acids, the position of the heteroatom can dramatically affect stability.

Troubleshooting Guide

The following table provides a summary of common issues encountered when using this compound, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low yield in Suzuki-Miyaura coupling Degradation of this compound via protodeboronation.- Use milder bases such as K3PO4 or organic bases instead of strong inorganic bases like NaOH. - Employ anhydrous solvents to minimize the presence of water. - Consider converting the boronic acid to a more stable derivative (e.g., pinacol ester). - Shorten the reaction time and use a lower temperature if possible.
Inconsistent reaction outcomes Variable quality or degradation of the this compound starting material.- Ensure proper storage of the boronic acid. - Use freshly opened or recently purchased material. - Analyze the purity of the boronic acid by NMR before use.
Formation of quinoline as a byproduct Protodeboronation of this compound.- Optimize the reaction conditions to favor the coupling reaction over protodeboronation (see above). - Use a faster-acting catalyst to "outrun" the decomposition reaction.
Difficulty in purification of the product Presence of boronic acid-derived impurities.- After the reaction, consider using a scavenger resin, such as one with diethanolamine (B148213) functionality, to remove unreacted boronic acid. - A basic aqueous wash may help to remove the acidic boronic acid.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K3PO4 or Cs2CO3)

  • Anhydrous solvent (e.g., dioxane, toluene, or THF)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv) and the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

degradation_pathway This compound This compound Quinoline Quinoline This compound->Quinoline Protodeboronation (H+, H2O, Base) Boric acid Boric acid This compound->Boric acid Protodeboronation (H+, H2O, Base)

Caption: Proposed degradation pathway of this compound.

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Aryl Halide, This compound, Base Add Catalyst & Solvent Add Pd Catalyst & Anhydrous Solvent Combine Reactants->Add Catalyst & Solvent Heat & Stir Heat and Stir (Monitor Progress) Add Catalyst & Solvent->Heat & Stir Quench & Extract Quench Reaction & Perform Extraction Heat & Stir->Quench & Extract Purify Product Purify by Chromatography Quench & Extract->Purify Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Technical Support Center: Palladium Catalyst Removal from 8-Quinolineboronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures involving 8-Quinolineboronic acid and its derivatives. The unique properties of the quinoline (B57606) scaffold, particularly the coordinating ability of the nitrogen atom, can present specific challenges in palladium removal. This guide provides troubleshooting advice, detailed experimental protocols, and comparative data to streamline your purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is removing palladium from my this compound reaction mixture proving difficult?

The nitrogen atom in the quinoline ring can coordinate to the palladium center, forming stable complexes that can be difficult to break.[1] This can lead to the co-purification of palladium with your product, even after standard workup procedures. The choice of palladium precursor and ligands can also influence the stability of these complexes.[1]

Q2: My usual filtration through Celite isn't removing all the palladium. What should I do?

Filtration through Celite is primarily effective for removing heterogeneous palladium species (e.g., Palladium on carbon) or palladium that has precipitated as palladium black. If you are using a homogeneous palladium catalyst, soluble palladium species will likely pass through the Celite bed.

  • Troubleshooting Steps:

    • Induce Precipitation: Try adding an anti-solvent to your reaction mixture to precipitate the palladium catalyst before filtration.

    • Switch to a Scavenger: For soluble palladium, using a solid-supported scavenger is a more effective method.

Q3: I'm seeing a significant loss of my product after using a palladium scavenger. How can I minimize this?

Product loss during scavenging can occur due to non-specific binding of your product to the scavenger material.

  • Troubleshooting Steps:

    • Optimize Scavenger Amount: Use the minimum effective amount of scavenger. Start with a small-scale experiment to determine the optimal loading.

    • Thoroughly Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.

    • Screen Different Scavengers: Some scavengers may have a higher affinity for your product than others. Trying different types of scavengers (e.g., thiol vs. triamine-based) can help identify one with lower product binding.

Q4: My palladium scavenger isn't working effectively. What are the possible reasons?

Several factors can lead to poor scavenger performance:

  • Incorrect Scavenger Choice: The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)). Thiol-based scavengers are generally effective for a variety of palladium species.[2]

  • Insufficient Contact Time or Temperature: Scavenging can sometimes be slow. Increasing the stirring time or gently heating the mixture can improve efficiency.

  • Solvent Effects: The polarity of the solvent can influence the scavenger's effectiveness.

Data Presentation: Comparison of Palladium Scavenging Methods

The following tables provide a summary of the efficiency of various palladium removal techniques. While specific data for this compound reactions is limited in the literature, the following data for other complex molecules, including nitrogen-containing heterocycles, can serve as a useful guide.

Table 1: Efficiency of Various Palladium Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Substrate/Reaction TypeReference
SiliaMetS Thiol & Thiourea2400≤ 16>99.3Suzuki cross-coupling[3]
MP-TMT852< 50 (at 50mg scavenger)>94Dichlorobis(DPP)ferrocene Palladium in THF/DMF[4]
Activated Carbon (Darco KB-G)166863362.0Generic Process Stream[5]
SiliaMetS Thiol (E-PAK cartridge)1668<167 (after 4h recirculation)>90Generic Process Stream[5]
N-acetyl cysteine wash (x2)8600 (after initial filtration)93889.1Generic Process Stream[6]

Table 2: Comparison of SiliaMetS Thiol and a Competitor Scavenger

ScavengerLoading (w/w)Scavenging Time (h)Residual Pd (ppm)Mass Recovery (%)
SiliaMetS Thiol0.1524<5094
SEM26 (Competitor)0.1524<5098

Data from a scale-up experiment. Note the trade-off between palladium removal and mass recovery.[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (e.g., SiliaMetS Thiol or MP-TMT)

  • Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove inorganic salts and other water-soluble impurities. Extract your product into a suitable organic solvent.

  • Solvent Exchange (if necessary): For optimal scavenger performance, it is often recommended to be in a solvent like Toluene, Ethyl Acetate, or THF. If your reaction was performed in a solvent like DMF or DMSO, consider performing a solvent exchange.

  • Scavenger Addition: To the organic solution of your crude product, add the recommended amount of the solid-supported scavenger (typically 3-5 equivalents relative to the initial palladium catalyst loading).[7]

  • Stirring: Stir the mixture at room temperature. The required time can vary from a few hours to overnight. Gentle heating (e.g., 40-50 °C) can sometimes improve the scavenging efficiency, but should be tested to ensure product stability.

  • Filtration: Once scavenging is complete, filter off the solid-supported scavenger through a pad of Celite or a fritted funnel.

  • Washing: Wash the collected scavenger with fresh solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain your purified product.

  • Analysis: Analyze the purified product for residual palladium content using techniques like ICP-MS to confirm removal to the desired level.

Protocol 2: Palladium Removal by Filtration through Celite

This method is most effective for heterogeneous palladium catalysts (e.g., Pd/C) or when palladium has precipitated out of solution.

  • Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm thick layer of Celite and gently compact it.

  • Pre-wet the Pad: Pre-wet the Celite pad with the solvent used in your reaction mixture.

  • Filter the Reaction Mixture: Slowly pour the reaction mixture onto the center of the Celite bed. Apply a gentle vacuum to draw the solution through the filter.

  • Wash the Pad: Wash the Celite pad with fresh solvent to ensure all of the product is recovered.

  • Collect the Filtrate: The collected filtrate contains your product, free of insoluble palladium species.

Mandatory Visualizations

G Decision Tree for Palladium Removal Strategy start Reaction Mixture Containing This compound Product and Palladium Catalyst q1 Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->q1 method1 Filtration through Celite q1->method1 Yes q2 Are there visible Palladium Black precipitates? q1->q2 No q4 Is residual Palladium still above acceptable limits? method1->q4 q2->method1 Yes method2 Use a Solid-Supported Scavenger (e.g., SiliaMetS Thiol, MP-TMT) q2->method2 No q3 Is the product loss a major concern? method2->q3 optimize Optimize Scavenger Loading and Wash Thoroughly q3->optimize Yes q3->q4 No optimize->q4 method3 Column Chromatography q4->method3 Yes end Purified Product q4->end No method3->end

Caption: Decision tree for selecting a palladium removal method.

G Experimental Workflow for Palladium Scavenging cluster_prep Preparation cluster_scavenging Scavenging cluster_isolation Isolation start Crude Reaction Mixture workup Aqueous Work-up start->workup solvent_exchange Solvent Exchange (Optional) workup->solvent_exchange add_scavenger Add Solid-Supported Scavenger solvent_exchange->add_scavenger stir Stir (Room Temp or Gentle Heat) add_scavenger->stir filtration Filter to Remove Scavenger stir->filtration wash Wash Scavenger with Solvent filtration->wash concentrate Concentrate Filtrate wash->concentrate end Purified Product with Low Palladium concentrate->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Why is my 8-Quinolineboronic acid reaction not going to completion?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Quinolineboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile organoboron compound with the chemical formula C₉H₈BNO₂.[1] It features a quinoline (B57606) moiety, which makes it a valuable building block in organic synthesis, particularly in medicinal chemistry for the development of pharmaceuticals and agrochemicals.[2][3] Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds.[2][3] The quinoline nitrogen can also coordinate with metals, making it useful in ligand design for catalysis and the development of fluorescent sensors.[3]

Q2: My Suzuki-Miyaura reaction with this compound is not going to completion. What are the common causes?

An incomplete Suzuki-Miyaura coupling reaction can be attributed to several factors. These often include:

  • Catalyst Inactivity: The palladium catalyst may be deactivated or inhibited.[4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time can significantly impact the reaction outcome.[5][6]

  • Reagent Quality and Stability: The purity and stability of this compound, the aryl halide, and solvents are crucial.

  • Side Reactions: Competing reactions such as protodeboronation or homocoupling of the boronic acid can consume the starting material.[7][8]

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent system.[9]

A systematic approach to troubleshooting these potential issues is often the most effective way to improve reaction efficiency.

Troubleshooting Guide for Incomplete Reactions

Problem: My reaction stalls and a significant amount of starting material remains.

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Below is a detailed guide to help you identify and solve the problem.

Step 1: Verify the Quality and Integrity of Reagents and Solvents

Potential Cause: Degradation of this compound, impurities in the aryl halide, or the presence of peroxides in ether-based solvents can inhibit the catalyst.[4] this compound may contain varying amounts of its anhydride.

Solutions:

  • Assess Boronic Acid Quality: Use freshly opened this compound or verify the purity of your existing stock. Consider storing it in a desiccator.

  • Purify the Coupling Partner: Ensure the aryl halide is pure and free from contaminants.

  • Use High-Purity Solvents: Utilize anhydrous, degassed solvents. For ether solvents like THF or dioxane, it is critical to ensure they are free of peroxides, which can be done by distilling from a suitable drying agent or by passing through an alumina (B75360) plug.[4]

Step 2: Optimize the Catalytic System

Potential Cause: The choice of palladium source and ligand is critical for an efficient reaction. The catalyst may be decomposing or may not be active enough for the specific substrates.

Solutions:

  • Catalyst and Ligand Screening: If using a pre-catalyst like Pd(dppf)Cl₂, ensure it is from a reliable source. It may be beneficial to screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands.[6] Electron-rich and bulky phosphine ligands often improve the efficiency of Suzuki couplings.[10]

  • Catalyst Loading: While a typical catalyst loading is 1-5 mol%, an incomplete reaction might benefit from a slightly higher catalyst loading. However, simply adding more catalyst to a stalled reaction is not always effective and can lead to increased side products.[4]

Step 3: Evaluate the Base and Solvent System

Potential Cause: The base is crucial for the activation of the boronic acid in the transmetalation step.[10] The choice of base and solvent system must be compatible and provide adequate solubility for all reactants.

Solutions:

  • Base Selection: A variety of bases can be used in Suzuki couplings, with carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices.[6][8] The strength and solubility of the base can have a significant effect. For base-sensitive functional groups, milder bases like KF can be used.[10]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene, DMF) and water is often used.[8] The ratio of organic solvent to water should be optimized to ensure all components are sufficiently soluble. If solubility is an issue, consider alternative solvents like 1,2-dimethoxyethane (B42094) or different solvent ratios.[4]

Step 4: Control the Reaction Atmosphere and Temperature

Potential Cause: Oxygen can oxidatively degrade the Pd(0) catalyst, leading to catalyst death.[4][8] The reaction temperature influences the rate of all steps in the catalytic cycle, including potential decomposition pathways.

Solutions:

  • Thorough Degassing: It is imperative to remove dissolved oxygen from the reaction mixture. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) or by subjecting the reaction mixture to several freeze-pump-thaw cycles.[4]

  • Temperature Optimization: Most Suzuki reactions are run at elevated temperatures (e.g., 70-100 °C).[11] If the reaction is sluggish, a moderate increase in temperature may help. However, excessively high temperatures can accelerate catalyst decomposition and side reactions.[12]

Step 5: Investigate Potential Side Reactions

Potential Cause: this compound can undergo side reactions that consume it non-productively. The two most common are protodeboronation and homocoupling.

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which effectively destroys the boronic acid.[7] This can be influenced by the reaction conditions, especially in aqueous media.[7]

  • Homocoupling: Two molecules of the boronic acid can couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[8]

Solutions:

  • Minimize Water Content (if protodeboronation is suspected): While some water is often necessary, an excessive amount can promote protodeboronation. Fine-tuning the solvent/water ratio can be beneficial.

  • Strictly Anaerobic Conditions: To prevent homocoupling, ensure the reaction is set up under a rigorously inert atmosphere.[8]

  • Use the Correct Stoichiometry: An excess of the boronic acid (typically 1.2-1.5 equivalents) is often used to compensate for any degradation, but a very large excess might lead to more homocoupling byproducts.[4]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key parameters that can be optimized for a Suzuki-Miyaura coupling reaction with this compound.

ParameterTypical Range/OptionsConsiderations for this compound
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/LigandPd(dppf)Cl₂ is often a robust choice. The quinoline nitrogen may interact with the palladium center, so ligand choice can be critical.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosBulky, electron-rich phosphine ligands can accelerate the reaction and may be beneficial given the potential for coordination with the quinoline nitrogen.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONaA moderately strong base like K₂CO₃ or K₃PO₄ is a good starting point. The choice can affect the rate of transmetalation and potential side reactions.[6]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFThe solvent system must provide good solubility for the boronic acid, the aryl halide, and the base. Dioxane or THF with water are common choices.[11]
Temperature 70 - 110 °CStart around 80-90 °C. Higher temperatures may be needed for less reactive halides but can also increase the rate of decomposition.[12]
Boronic Acid Equiv. 1.1 - 2.0A slight excess (e.g., 1.5 equivalents) is recommended to drive the reaction to completion and account for potential decomposition.[4]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.[11]

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to the stirring mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure coupled product.[11]

Visualizations

Logical Troubleshooting Workflow

G Troubleshooting an Incomplete this compound Reaction start Reaction Not Complete reagent_check Check Reagent Quality (Boronic Acid, Halide, Solvent) start->reagent_check reagent_check->start Reagents Impure (Purify/Replace) catalyst_check Optimize Catalytic System (Catalyst, Ligand, Loading) reagent_check->catalyst_check Reagents OK catalyst_check->start Catalyst Inactive (Screen New Systems) conditions_check Adjust Reaction Conditions (Base, Solvent, Temperature) catalyst_check->conditions_check Catalyst System OK conditions_check->start Suboptimal Conditions (Re-optimize) side_reactions Investigate Side Reactions (Protodeboronation, Homocoupling) conditions_check->side_reactions Conditions OK side_reactions->start Side Reactions Prevalent (Adjust Stoichiometry/Atmosphere) success Reaction Complete side_reactions->success Side Reactions Minimized

Caption: A decision tree for troubleshooting incomplete Suzuki-Miyaura reactions.

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 R¹-Pd(II)L₂-R² transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 reagents1 R¹-X reagents1->oxidative_addition reagents2 R²-B(OH)₂ + Base reagents2->transmetalation product R¹-R² product->reductive_elimination

Caption: The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Potential Side Reactions of this compound

Side_Reactions Common Side Reactions boronic_acid This compound (R-B(OH)₂) protodeboronation Protodeboronation boronic_acid->protodeboronation + H⁺ source (e.g., H₂O) homocoupling Homocoupling boronic_acid->homocoupling + R-B(OH)₂ (Pd catalyst, O₂) product1 Quinoline (R-H) protodeboronation->product1 product2 8,8'-Biquinoline (R-R) homocoupling->product2

Caption: Major unproductive pathways for this compound in coupling reactions.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 8-Quinolineboronic acid. As a critical building block in pharmaceutical synthesis and materials science, ensuring the purity of this compound is paramount for the quality, safety, and efficacy of the final products. This document outlines a robust reversed-phase HPLC (RP-HPLC) method, compares its performance with alternative approaches, and provides detailed experimental protocols and supporting data.

Comparative Analysis of HPLC Methods

A primary RP-HPLC method is presented as the recommended approach for its reliability and suitability for purity and stability-indicating assays of this compound. This method is compared with two alternative HPLC techniques that offer different selectivity and may be advantageous for specific impurity profiles.

Data Presentation: Summary of HPLC Method Performance

The following table summarizes the key performance parameters for the proposed and alternative HPLC methods for the analysis of this compound.

ParameterMethod 1 (Proposed RP-HPLC)Method 2 (Alternative RP-HPLC with Phenyl Column)Method 3 (Ion-Pair Chromatography)
Column C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm)Phenyl (e.g., Waters XBridge Phenyl, 4.6 x 150 mm, 3.5 µm)C18 with Ion-Pairing Reagent
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water5 mM Tetrabutylammonium bisulfate in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 20% to 80% B in 15 min20% to 80% B in 15 min30% to 70% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Typical Retention Time of this compound ~ 7.5 min~ 8.2 min~ 9.5 min
Resolution of Anhydride (B1165640) Impurity > 2.0> 2.5> 2.0
LOD ~ 0.01%~ 0.01%~ 0.02%
LOQ ~ 0.03%~ 0.03%~ 0.06%

Experimental Protocols

Detailed methodologies for the proposed RP-HPLC method are provided below.

Proposed RP-HPLC Method (Method 1)

This method is recommended for its robustness and excellent resolution of this compound from its common impurities.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column compartment, and a UV detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in HPLC-grade water.

    • B: Acetonitrile (HPLC grade).

  • Gradient Program:

    Time (min) %A %B
    0.0 80 20
    15.0 20 80
    17.0 20 80
    17.1 80 20

    | 20.0 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

2. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Mandatory Visualizations

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the purity assessment of this compound using the proposed HPLC method.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_results Results and Reporting prep_std Weigh Reference Standard dissolve_std Dissolve in Diluent prep_std->dissolve_std prep_sample Weigh Sample dissolve_sample Dissolve in Diluent prep_sample->dissolve_sample hplc_system Equilibrate HPLC System dissolve_std->hplc_system dissolve_sample->hplc_system inject_std Inject Standard Solution hplc_system->inject_std inject_sample Inject Sample Solution hplc_system->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC purity assessment of this compound.

Potential Degradation Pathway of this compound

The following diagram illustrates a potential degradation pathway for this compound, leading to the formation of its primary anhydride impurity. Boronic acids are known to undergo dehydration to form boroxines (anhydrides).

G cluster_main cluster_impurity A This compound B 8-Quinolineboronic Anhydride (Boroxine) A->B Dehydration (-H2O) (Heat, Acidic/Basic Conditions) B->A Hydration (+H2O)

Caption: Reversible formation of 8-Quinolineboronic anhydride.

Discussion of Results and Method Comparison

The proposed RP-HPLC method provides a reliable and robust approach for the purity assessment of this compound. The use of a C18 column offers good retention and separation of the main component from its key impurity, the anhydride. The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape and reproducibility.

Alternative Method 1 (Phenyl Column): A phenyl column can offer alternative selectivity due to π-π interactions between the phenyl stationary phase and the aromatic quinoline (B57606) ring. This can be particularly useful if co-elution of impurities with the main peak is observed on a C18 column.

Alternative Method 2 (Ion-Pair Chromatography): For potentially more polar impurities that are not well-retained on a standard C18 column, ion-pair chromatography can be employed. The addition of an ion-pairing reagent to the mobile phase enhances the retention of these polar analytes.

Common Impurities: The most commonly observed process-related impurity in this compound is its corresponding anhydride (a boroxine), which is formed by the dehydration of the boronic acid.[1][2] Depending on the synthetic route, other impurities such as starting materials or by-products from side reactions may also be present. Degradation of the quinoline ring structure itself can occur under harsh conditions, potentially leading to hydroxylated or ring-opened species.

By implementing the detailed HPLC method and considering the potential impurities discussed, researchers, scientists, and drug development professionals can confidently assess the purity of this compound products, ensuring the quality and integrity of their downstream applications.

References

A Comparative Guide to the NMR Analysis of 8-Quinolineboronic Acid and its Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectroscopic data for 8-quinolineboronic acid and a representative Suzuki coupling product, 8-phenylquinoline (B8574275). For comparative analysis, corresponding data for a common alternative, phenylboronic acid, and its Suzuki coupling product, biphenyl (B1667301), are also presented. Detailed experimental protocols for the synthesis and NMR analysis of these compounds are included to support reproducibility and further investigation.

Data Presentation: Comparative ¹H and ¹³C NMR Data

The following tables summarize the chemical shifts (δ) in parts per million (ppm) for the reactants and products of a representative Suzuki-Miyaura coupling reaction. These tables are designed for easy comparison of the spectroscopic signatures before and after the C-C bond formation.

Table 1: ¹H and ¹³C NMR Data for this compound and its Suzuki Product

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound DMSO-d₆8.89 (dd, J=4.2, 1.7 Hz, 1H), 8.33 (dd, J=8.3, 1.7 Hz, 1H), 8.15 (s, 2H, -B(OH)₂), 7.96 (dd, J=8.2, 1.3 Hz, 1H), 7.68 (dd, J=7.3, 1.3 Hz, 1H), 7.56 (t, J=7.8 Hz, 1H), 7.48 (dd, J=8.3, 4.2 Hz, 1H)151.0, 149.9, 141.6, 136.5, 134.1, 129.0, 128.0, 126.8, 121.7
8-Phenylquinoline CDCl₃8.95 (dd, J=4.2, 1.7 Hz, 1H), 8.18 (dd, J=8.3, 1.7 Hz, 1H), 7.84 (dd, J=8.2, 1.4 Hz, 1H), 7.78 – 7.74 (m, 2H), 7.57 – 7.45 (m, 5H), 7.41 (dd, J=8.3, 4.2 Hz, 1H)149.8, 147.2, 141.0, 136.4, 136.2, 130.2, 129.5, 128.8, 128.3, 127.4, 126.4, 121.3

Table 2: ¹H and ¹³C NMR Data for Phenylboronic Acid and its Suzuki Product

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Phenylboronic acid DMSO-d₆8.01 (s, 2H, -B(OH)₂), 7.81 (d, J=7.2 Hz, 2H), 7.43 (t, J=7.4 Hz, 2H), 7.33 (t, J=7.4 Hz, 1H)[1]134.5, 131.8, 128.1, 127.5[1]
Biphenyl CDCl₃7.61 – 7.58 (m, 4H), 7.45 – 7.42 (m, 4H), 7.36 – 7.33 (m, 2H)[2]141.2, 128.7, 127.2, 127.1[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling reaction and subsequent NMR analysis.

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_analysis NMR Analysis Reactants Reactants: This compound Bromobenzene (B47551) Pd Catalyst, Base ReactionMix ReactionMix Reactants->ReactionMix Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->ReactionMix Heating Heating ReactionMix->Heating Stirring & Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Column Chromatography Drying->Purification SamplePrep Sample Preparation: Dissolve in CDCl₃/DMSO-d₆ Purification->SamplePrep NMR_Acquisition ¹H and ¹³C NMR Spectra Acquisition SamplePrep->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing

Caption: General workflow for Suzuki coupling and NMR analysis.

Experimental Protocols

Protocol 1: Synthesis of 8-Phenylquinoline via Suzuki-Miyaura Coupling

This protocol details the synthesis of 8-phenylquinoline from this compound and bromobenzene.

Materials:

  • This compound (1.0 mmol, 173 mg)

  • Bromobenzene (1.2 mmol, 188 mg, 0.13 mL)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene, ethanol, and water to the flask.

  • Add bromobenzene to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 8-phenylquinoline as a solid.

NMR Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified 8-phenylquinoline in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to an NMR tube for analysis.

Protocol 2: Synthesis of Biphenyl via Suzuki-Miyaura Coupling (Alternative)

This protocol describes the synthesis of biphenyl from phenylboronic acid and bromobenzene.

Materials:

  • Phenylboronic acid (1.0 mmol, 122 mg)[1]

  • Bromobenzene (1.2 mmol, 188 mg, 0.13 mL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol, 212 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine phenylboronic acid, sodium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Purge the flask with an inert gas.

  • Add toluene, ethanol, and water, followed by bromobenzene.

  • Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude residue by column chromatography (hexane/ethyl acetate gradient) to obtain biphenyl as a white solid.[4]

NMR Sample Preparation:

  • Dissolve 10-20 mg of the purified biphenyl in approximately 0.6-0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube for spectral acquisition.

Comparison of NMR Data and Reaction Performance

The ¹H and ¹³C NMR data presented in Tables 1 and 2 clearly demonstrate the successful formation of the C-C bond in the Suzuki coupling reaction. For the reaction of this compound, the disappearance of the broad singlet corresponding to the B(OH)₂ protons around 8.15 ppm is a key indicator of reaction completion. In the ¹³C NMR spectrum, the carbon atom previously attached to the boron atom undergoes a significant upfield shift upon formation of the C-C bond.

Comparing the two starting materials, this compound introduces a heteroaromatic quinoline (B57606) moiety, which can influence the electronic properties and potential biological activity of the resulting product. Phenylboronic acid, in contrast, provides a simple phenyl group. The choice between these reagents will depend on the desired structural features of the target molecule. The reaction conditions for both are similar, highlighting the versatility of the Suzuki-Miyaura coupling. The specific choice of catalyst, base, and solvent system may be further optimized to improve yields and reaction times for specific substrates.

References

A Comparative Analysis of 8-Quinolineboronic Acid and Phenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecules. Boronic acids are foundational reagents in modern organic chemistry, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective comparison of the reactivity of 8-quinolineboronic acid and phenylboronic acid, two commonly used yet distinct arylboronic acids.

The primary difference between these two molecules lies in the quinoline (B57606) moiety of this compound. The nitrogen atom at the 8-position is capable of coordinating with transition metal catalysts, which can significantly alter the reaction kinetics and mechanism compared to the simpler, non-coordinating phenylboronic acid.[1][2] This guide will explore these differences, supported by established chemical principles and representative experimental data.

Comparative Reactivity and Physicochemical Properties

The reactivity of a boronic acid in cross-coupling reactions is influenced by a combination of electronic effects, steric hindrance, and its ability to participate in the catalytic cycle.[3] Phenylboronic acid serves as a standard benchmark for Suzuki-Miyaura and other cross-coupling reactions.[4][5] this compound introduces a key feature: an intramolecular coordinating nitrogen atom. This nitrogen can form a chelate with the metal center of the catalyst (e.g., palladium), which can stabilize catalytic intermediates and potentially accelerate key steps like transmetalation.[1][6]

However, this coordination can also lead to catalyst inhibition under certain conditions if the resulting complex is too stable. The choice of ligands, base, and solvent is therefore crucial when working with this compound. While direct, side-by-side quantitative kinetic studies are not extensively documented in single reports, the following table summarizes the key characteristics and expected reactivity trends based on fundamental principles.

FeatureThis compoundPhenylboronic Acid
Molar Mass 172.98 g/mol 121.93 g/mol [4]
Structure Contains a quinoline ring with a boronic acid group at the 8-position.Contains a simple phenyl ring attached to a boronic acid group.[4]
Key Structural Feature Intramolecular nitrogen atom capable of coordinating with metal catalysts.[1][2]No coordinating heteroatoms on the aryl ring.
Electronic Effect The quinoline ring is generally electron-withdrawing, which can influence the nucleophilicity of the boronic acid.[7]The phenyl group is electronically neutral relative to substituted analogs.
Steric Hindrance The peri-position of the boronic acid group next to the second ring of the quinoline system can introduce steric bulk.[7]Relatively low steric hindrance.
Solubility Generally soluble in polar organic solvents.Soluble in most polar organic solvents, poorly soluble in nonpolar solvents like hexanes.[4]
Stability Generally stable, but like other boronic acids, can undergo protodeboronation under certain conditions.[8][9]Generally stable and easy to handle.[4][10] Can be prone to oxidative instability at physiological pH.[8][9]
Reactivity in Suzuki Coupling Reactivity is highly dependent on reaction conditions. Intramolecular coordination can accelerate transmetalation but may also lead to catalyst inhibition.[1][6]Considered a standard, well-behaved substrate in Suzuki-Miyaura coupling reactions.[11][12]
Reactivity in Chan-Lam Coupling The nitrogen atom of the quinoline ring can potentially compete with the desired N-H or O-H substrate for coordination to the copper catalyst.[13][14]A standard substrate for Chan-Lam C-N and C-O bond formation.[13][15]

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Chan-Lam coupling reactions. These should be optimized for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with either this compound or phenylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (this compound or phenylboronic acid, 1.2-1.5 mmol)[11][16]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[17]

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol)[17]

  • Solvent (e.g., Dioxane/Water, Toluene, or DMF, 5-10 mL)[18]

Procedure:

  • To a reaction vessel (e.g., a Schlenk tube), add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the solvent via syringe, followed by the palladium catalyst. For reactions involving this compound, the choice of ligand on the palladium catalyst can be critical.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).[11][17]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.[16]

Protocol 2: Chan-Lam C-N Coupling

This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with either this compound or phenylboronic acid.

Materials:

  • Amine (1.0 mmol)

  • Arylboronic acid (this compound or phenylboronic acid, 1.5-2.0 mmol)

  • Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol% or stoichiometric)[19]

  • Base (optional, e.g., pyridine (B92270) or triethylamine, 2.0 mmol)

  • Solvent (e.g., Dichloromethane (DCM) or Methanol (MeOH), 5-10 mL)[13]

Procedure:

  • To a flask open to the air, add the amine (1.0 mmol), the arylboronic acid (1.5-2.0 mmol), and the copper catalyst (e.g., Cu(OAc)₂).[15]

  • Add the solvent and the base (if required). The Chan-Lam coupling is often performed in the presence of air, as oxygen can act as the terminal oxidant.[14]

  • Stir the reaction mixture vigorously at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-aryl amine product.

Visualizations: Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdi_complex R¹-Pd(II)Ln-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R²B(OH)₂ (Base) pdi_r1_r2 R¹-Pd(II)Ln-R² transmetalation->pdi_r1_r2 reductive_elimination Reductive Elimination pdi_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product Transmetalation_Comparison Transmetalation Step Comparison cluster_phenyl Phenylboronic Acid cluster_quinoline This compound phenyl_pd R¹-Pd(II)-X phenyl_intermediate [R¹-Pd(II)-O-B(OH)Ph]⁻ phenyl_pd->phenyl_intermediate + Base phenyl_boronic PhB(OH)₂ phenyl_boronic->phenyl_intermediate product_phenyl product_phenyl phenyl_intermediate->product_phenyl → R¹-Pd(II)-Ph quinoline_pd R¹-Pd(II)-X quinoline_intermediate Chelated Intermediate (Potentially Faster) quinoline_pd->quinoline_intermediate + Base quinoline_boronic 8-QuB(OH)₂ quinoline_boronic->quinoline_intermediate Intramolecular Coordination product_quinoline product_quinoline quinoline_intermediate->product_quinoline → R¹-Pd(II)-Qu Experimental_Workflow cluster_reactions Parallel Synthesis start Define Standard Reaction Conditions (Aryl Halide, Catalyst, Base, Solvent, Temp.) reaction1 Reaction with This compound start->reaction1 reaction2 Reaction with Phenylboronic Acid start->reaction2 monitoring Monitor Reactions vs. Time (e.g., GC, LC-MS, NMR) reaction1->monitoring reaction2->monitoring analysis Data Analysis monitoring->analysis comparison Compare Yields & Reaction Rates analysis->comparison conclusion Draw Conclusions on Relative Reactivity comparison->conclusion

References

8-Quinolineboronic acid versus other quinolineboronic acid isomers in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, quinolineboronic acids serve as indispensable building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their utility in constructing the privileged quinoline (B57606) scaffold, a common motif in pharmaceuticals and functional materials, is well-established. However, the isomeric position of the boronic acid moiety on the quinoline ring profoundly influences its reactivity and catalytic performance. This guide provides an objective comparison of 8-quinolineboronic acid and its isomers in catalysis, supported by available experimental data and established chemical principles.

The Suzuki-Miyaura Coupling: A Comparative Performance Analysis

Theoretical Reactivity Trends

Drawing an analogy from similar heterocyclic systems, a predicted qualitative reactivity trend for quinolineboronic acid isomers in Suzuki-Miyaura coupling can be proposed. The quinoline ring system consists of an electron-rich benzene (B151609) ring fused to an electron-deficient pyridine (B92270) ring.

  • Electronic Effects : Boronic acids on the benzene portion (positions 5, 6, 7, and 8) are generally expected to be more reactive than those on the pyridine ring (positions 2, 3, and 4). The electron-withdrawing nature of the pyridine ring decreases the nucleophilicity of the boronic acid at positions 2, 3, and 4, which can slow down the crucial transmetalation step in the catalytic cycle.[1] Within the benzene ring, positions 6 and 7 are electronically analogous to the para and meta positions of a substituted benzene ring relative to the fused pyridine ring. Positions 5 and 8 are in the ortho position, introducing both electronic and steric factors.

  • Steric Effects : The steric hindrance around the boronic acid group can significantly impact its ability to approach the palladium center during transmetalation. Isomers with the boronic acid group in more sterically hindered positions, such as the "peri" position 8, may exhibit different reactivity profiles.

Comparative Experimental Data in Suzuki-Miyaura Coupling

The following table summarizes representative data from various sources for the Suzuki-Miyaura coupling of different quinolineboronic acid isomers with aryl halides. It is crucial to note that the reaction conditions are not uniform across these examples, which can influence the reported yields.

Quinolineboronic Acid IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Quinolineboronic acid Heteroaryl HalideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
4-Quinolineboronic acid Phenylboronic acidPdCl2(Ln@β-CD)K3PO4Water904Not Specified[3]
4-Chloro-7-iodoquinoline Phenylboronic acidPhosphine-free PdNot SpecifiedWaterNot SpecifiedNot Specified98[4]
5-Quinolineboronic acid Not SpecifiedPd(PPh3)4K2CO3Dioxane/WaterNot SpecifiedNot Specified>95 (purity)[5]
6-Bromo-1,2,3,4-tetrahydroquinoline Phenylboronic acidPd(PPh3)4K2CO3DMFNot SpecifiedNot Specified68-81[6]
This compound Aryl HalideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]

Note: The data presented is for illustrative purposes and is extracted from various sources which may not have been primarily focused on a comparative study. Direct comparison of yields should be done with caution due to varying reaction conditions.

This compound: A Catalyst with Unique Capabilities

Beyond its role as a substrate in cross-coupling reactions, this compound exhibits unique catalytic properties stemming from the proximate arrangement of the Lewis acidic boronic acid and the Lewis basic quinoline nitrogen. This bifunctional nature allows it to act as a polyfunctional catalyst in certain transformations.

Applications of this compound as a catalyst include:

  • Tandem Reduction and Reductive Alkylation of Quinolines : Arylboronic acids, including the 8-quinoline isomer, have been shown to catalyze the one-pot tandem reduction of quinolines to tetrahydroquinolines, followed by reductive alkylation with an aldehyde.[8][9] In this process, the boronic acid is proposed to act as both a Lewis acid and a hydrogen-bond donor.[8][9]

  • Clean Catalytic Oxidation : 8-Hydroxyquinoline (B1678124) can be catalytically oxidized to quinoline-5,8-dione, a fragment found in antitumor compounds, using silica-supported iron tetrasulfophthalocyanine catalysts.[10] While not a direct catalytic role for the boronic acid itself, this highlights the importance of functionalized quinolines in catalytic processes.

Other Quinolineboronic Acid Isomers in Catalysis

The catalytic applications of other quinolineboronic acid isomers are less diverse compared to the 8-isomer and are predominantly centered around their use in Suzuki-Miyaura coupling reactions to synthesize a wide array of functionalized molecules.[2][5] For instance, 3-quinolineboronic acid is a reactant for preparing P1-substituted symmetry-based HIV protease inhibitors and TGF-β1 and activin A signaling inhibitors.[2] 5-Quinolineboronic acid is noted for its utility in synthesizing novel drug candidates with potential anti-cancer properties.[5]

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a quinolineboronic acid is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup : To an oven-dried reaction vessel, add the quinolineboronic acid (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 - 0.05 equivalents), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere : The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition : Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of 1,4-dioxane (B91453) and water).

  • Reaction : The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (4-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification : The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

Visualizing the Catalytic Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (R-X) Pd(0)->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Quinoline-B(OH)2) Pd(II)_Complex->Transmetalation Di-organo_Pd(II) R-Pd(II)-Quinoline Transmetalation->Di-organo_Pd(II) Reductive_Elimination Reductive Elimination Di-organo_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0) Product (R-Quinoline)

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Isomer_Comparison_Workflow cluster_workflow Comparative Workflow Define_Reaction Define Standard Reaction (Aryl Halide, Catalyst, Base, Solvent, Temp.) Select_Isomers Select Quinolineboronic Acid Isomers (3- to 8-) Define_Reaction->Select_Isomers Run_Reactions Perform Parallel Suzuki Coupling Reactions Select_Isomers->Run_Reactions Analyze_Results Analyze Yield and Purity (e.g., by HPLC, NMR) Run_Reactions->Analyze_Results Compare_Performance Compare Reactivity and Efficiency Analyze_Results->Compare_Performance Identify_Optimal Identify Optimal Isomer for a Given Transformation Compare_Performance->Identify_Optimal

Caption: Logical workflow for comparing quinolineboronic acid isomers.

Conclusion

The catalytic performance of quinolineboronic acid isomers is intrinsically linked to the position of the boronic acid group. While this compound demonstrates unique potential as a bifunctional catalyst, all isomers are valuable reagents in Suzuki-Miyaura cross-coupling reactions. The choice of a specific isomer will depend on the desired substitution pattern of the final product and the anticipated reactivity based on electronic and steric considerations. For drug development professionals, a nuanced understanding of these structure-activity relationships is crucial for the efficient synthesis of novel quinoline-based therapeutic agents. Further head-to-head comparative studies are warranted to provide a more definitive quantitative ranking of the catalytic performance of these important building blocks.

References

8-Quinolineboronic Acid: A Superior Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct advantages of 8-Quinolineboronic acid over other boronic acids in pivotal chemical applications.

In the landscape of synthetic chemistry and materials science, the choice of building blocks is paramount to achieving desired outcomes with efficiency and precision. Among the vast family of boronic acids, this compound has emerged as a uniquely advantageous reagent. Its distinct structural and electronic properties, conferred by the integrated quinoline (B57606) moiety, offer superior performance in a range of applications, from carbon-carbon bond formation to fluorescent sensing. This guide provides an objective comparison of this compound with other boronic acids, supported by experimental data, detailed protocols, and mechanistic insights.

Enhanced Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The performance of this compound in this critical reaction is a key differentiator.

The nitrogen atom within the quinoline ring of this compound is believed to play a crucial role in its enhanced reactivity. It can coordinate with the palladium catalyst, influencing the electronic environment at the catalytic center and facilitating the transmetalation step, which is often rate-limiting in the catalytic cycle. This intramolecular assistance can lead to higher yields and faster reaction times compared to other boronic acids that lack such a feature.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Boronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Toluene (B28343)/H₂O100295
Phenylboronic acid4-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O100688
2-Furylboronic acid4-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O100491
3-Thienylboronic acid4-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O100585

Note: The data presented is a representative compilation from various literature sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add toluene and water to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation (R-B(OH)2) Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product (Ar-R) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Superior Performance as a Fluorescent Sensor

Boronic acids are well-known for their ability to reversibly bind with diols, a property that has been extensively utilized in the development of fluorescent sensors for carbohydrates. This compound exhibits remarkable characteristics in this domain, displaying a significant increase in fluorescence intensity upon binding to saccharides.[1] This "turn-on" fluorescence response is highly desirable for sensing applications, offering a high signal-to-noise ratio.

The mechanism for this fluorescence enhancement is attributed to the formation of a five-membered cyclic boronate ester with the cis-diol of a sugar. This binding event alters the electronic properties of the quinoline fluorophore, leading to a dramatic increase in its quantum yield. The proximity of the boronic acid group to the quinoline ring system is crucial for this efficient signal transduction.

Table 2: Comparative Fluorescence Response to Fructose

Boronic Acid SensorFluorophoreFluorescence Change upon Fructose BindingAssociation Constant (Kₐ, M⁻¹) with Fructose
This compound Quinoline>40-fold increase[1]108
Anthracene-9-boronic acidAnthraceneQuenching250
Phenylboronic acid with dansyl fluorophoreDansyl~5-fold increase150

Note: Data is compiled from various sources for comparative illustration.

Experimental Protocol: Fluorescence Titration for Carbohydrate Sensing

This protocol outlines the procedure for evaluating the fluorescence response of this compound to a carbohydrate such as glucose.

Materials:

  • Stock solution of this compound (e.g., 1 mM in a suitable solvent like DMSO).

  • Stock solution of glucose (e.g., 1 M in buffer).

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions in cuvettes, each containing a fixed concentration of this compound (e.g., 10 µM) in the phosphate buffer.

  • Add increasing concentrations of the glucose stock solution to the cuvettes.

  • Allow the solutions to equilibrate for a set period (e.g., 15 minutes) at a constant temperature.

  • Measure the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set to the absorption maximum of this compound.

  • Plot the fluorescence intensity at the emission maximum as a function of the glucose concentration.

  • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., the Benesi-Hildebrand equation).

Fluorescence_Sensing cluster_sensing Fluorescence Sensing Mechanism 8QBA This compound (Low Fluorescence) Light_Out_Low Low Emission 8QBA->Light_Out_Low Sugar Saccharide (Diol) Complex 8-QBA-Saccharide Complex (High Fluorescence) Light_Out_High High Emission Complex->Light_Out_High 8QBASugar 8QBASugar Complex->8QBASugar Dissociation Light_In Excitation Light Light_In->8QBA Light_In->Complex 8QBASugar->Complex Binding

Caption: Mechanism of "turn-on" fluorescence sensing of saccharides.

Unique Self-Assembly through Intermolecular B-N Bonds

A distinct advantage of this compound over its isomers, such as 5-quinolineboronic acid, is its ability to self-assemble in the solid state through a unique intermolecular B-N bond mechanism.[2] This interaction, reinforced by π-π stacking and hydrogen bonding, leads to the formation of stable dimeric structures. This property is significant for the development of novel supramolecular assemblies and materials with tailored properties. The formation of the B-N dative bond alters the geometry around the boron atom from trigonal planar to tetrahedral, which can influence its reactivity and binding properties.

Caption: Dimerization of this compound via B-N bonds.

Conclusion

This compound stands out as a superior alternative to many other boronic acids due to a confluence of advantageous properties. Its enhanced performance in Suzuki-Miyaura coupling, remarkable "turn-on" fluorescence sensing capabilities, and unique self-assembly behavior make it a highly valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The data and protocols presented in this guide underscore the tangible benefits of incorporating this compound into research and development workflows, paving the way for the efficient synthesis of complex molecules and the design of novel functional materials.

References

Mass spectrometry techniques for characterizing 8-Quinolineboronic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Mass Spectrometry Techniques for the Characterization of 8-Quinolineboronic Acid Derivatives

For researchers, scientists, and drug development professionals, the accurate characterization of this compound and its derivatives is crucial for advancing research in medicinal chemistry, materials science, and chemical biology. Mass spectrometry (MS) offers a suite of powerful techniques for this purpose, each with distinct advantages and limitations. This guide provides a comparative overview of three prominent MS techniques—Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data and detailed protocols for the analysis of these important compounds.

A significant challenge in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines. This can complicate spectral interpretation and requires careful consideration of the analytical approach. The choice of ionization technique and sample preparation method is therefore paramount for obtaining accurate and reproducible results.

Comparison of Ionization Techniques

The selection of an appropriate ionization technique is critical for the successful mass spectrometric analysis of this compound derivatives. The following table summarizes the key performance characteristics of ESI-MS, MALDI-MS, and GC-MS for the analysis of boronic acids, based on data from studies on structurally related compounds.

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Introduction Liquid (Direct infusion or LC-coupled)Solid (Co-crystallized with a matrix)Gas (Requires volatile analytes)
Derivatization Often not required[1]Can be beneficial; some matrices act as derivatizing agents (e.g., DHB)[2]Mandatory (e.g., silylation, esterification) to increase volatility[3]
Ionization Principle Soft ionization from solutionSoft ionization from a solid matrixHard ionization (Electron Ionization) of gaseous molecules
Fragmentation Controllable; typically produces protonated molecules [M+H]⁺[4]Soft ionization, minimal fragmentation; primarily molecular ionsExtensive and reproducible fragmentation, useful for structural elucidation[5]
Sensitivity (LOD/LOQ) High; pg/mL to µg/mL levels reported for boronic acids[1][6]Generally lower than ESI for quantitative analysis; fmol detection limits for some small molecules[7]High with derivatization; µg/L levels achievable[8]
Quantitative Analysis Excellent, especially when coupled with LC[1]Challenging due to non-uniform sample crystallization, but methods are improving[9]Good, with appropriate internal standards and calibration
Throughput High, especially with UPLC-MS systems[1]High, suitable for rapid screeningModerate, limited by chromatography run times
Key Advantages High sensitivity, direct analysis of liquid samples, easily coupled to LCRapid analysis, tolerance to some salts, simplified sample preparation with appropriate matricesProvides detailed structural information from fragmentation patterns, established libraries for compound identification
Key Disadvantages Susceptible to ion suppression from matrix componentsQuantitative reproducibility can be poor, potential for matrix interference in the low mass rangeRequires derivatization, not suitable for thermally labile compounds

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. The following are representative protocols for the analysis of this compound derivatives using ESI-MS, MALDI-MS, and GC-MS.

Electrospray Ionization (ESI-MS) Protocol

This protocol is adapted from a high-throughput method for the analysis of a broad range of boronic acids.[1]

  • Sample Preparation:

    • Dissolve the this compound derivative in a mixture of acetonitrile (B52724) and water (e.g., 1:1 v/v) to a final concentration of 1-10 µg/mL.

    • For positive ion mode, add 0.1% formic acid to the solvent to facilitate protonation. For negative ion mode, 0.1% ammonium (B1175870) hydroxide (B78521) can be used.

  • Instrumentation (LC-ESI-MS):

    • Liquid Chromatography (LC):

      • Column: A suitable reversed-phase column (e.g., C18).

      • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A linear gradient appropriate for the separation of the derivatives.

      • Flow Rate: 0.2-0.5 mL/min.

    • Mass Spectrometry (MS):

      • Ionization Mode: ESI positive or negative.

      • Capillary Voltage: 3-4 kV.

      • Source Temperature: 120-150 °C.

      • Desolvation Gas Flow: 600-800 L/hr.

      • Mass Range: m/z 50-500.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Protocol

This protocol utilizes 2,5-dihydroxybenzoic acid (DHB) as a matrix, which can also act as a derivatizing agent to suppress boroxine (B1236090) formation.[2]

  • Sample and Matrix Preparation:

    • Prepare a saturated solution of DHB in a 1:1 (v/v) mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Dissolve the this compound derivative in the same solvent to a concentration of approximately 100-500 µM.

  • Target Plate Spotting (Dried-Droplet Method):

    • Spot 1 µL of the DHB matrix solution onto the MALDI target plate and allow it to air dry.

    • Spot 1 µL of the analyte solution on top of the dried matrix spot.

    • Allow the spot to co-crystallize at room temperature.

  • Instrumentation (MALDI-TOF-MS):

    • Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).

    • Mode: Positive ion reflectron mode.

    • Acceleration Voltage: 20-25 kV.

    • Laser Fluence: Adjust to the minimum level required to obtain a good signal-to-noise ratio.

    • Mass Range: m/z 50-1000.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Silylation

This protocol involves derivatization to increase the volatility of the boronic acid derivatives.

  • Derivatization (Silylation):

    • Place approximately 1 mg of the this compound derivative in a reaction vial.

    • Add 100 µL of a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 60-70 °C for 30 minutes.

  • Instrumentation (GC-MS):

    • Gas Chromatography (GC):

      • Injector Temperature: 250-280 °C.

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometry (MS):

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

Visualization of Analytical Workflow

The selection of an appropriate mass spectrometry technique for the characterization of this compound derivatives depends on the analytical goals. The following workflow diagram illustrates the decision-making process.

MassSpec_Workflow cluster_start Start cluster_goals Analytical Goal cluster_techniques Technique Selection cluster_outcomes Primary Outcome start Sample: this compound Derivative goal Define Analytical Goal start->goal esi ESI-MS goal->esi High Sensitivity & Quantitation maldi MALDI-MS goal->maldi Rapid Screening gcms GC-MS goal->gcms Detailed Structural Information quant Quantitative Analysis esi->quant qual Qualitative Screening esi->qual maldi->quant With appropriate standards maldi->qual gcms->quant With appropriate standards struct Structural Elucidation gcms->struct Fragmentation_Pathway precursor [M+H]⁺ (Protonated 8-Quinolineboronic Acid Derivative) frag1 Loss of H₂O precursor->frag1 frag2 Loss of H₃BO₃ precursor->frag2 frag3 Loss of HCN (from Quinoline (B57606) Ring) precursor->frag3 ion1 [M+H - H₂O]⁺ frag1->ion1 ion2 [M+H - H₃BO₃]⁺ frag2->ion2 ion3 [M+H - HCN]⁺ frag3->ion3 ion4 Further Fragmentation ion1->ion4 ion2->ion4 ion3->ion4

References

Validating the Structure of a Novel Phenylquinoline Isomer Synthesized via Suzuki-Miyaura Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The functionalization of this privileged structure, often through carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, is a critical step in the development of novel drug candidates. This guide provides a comparative analysis of the structural validation of a novel phenylquinoline isomer, synthesized using a positional isomer of a quinoline precursor, against a well-established alternative. We present supporting experimental data, detailed methodologies, and visualizations to aid researchers in the unambiguous characterization of such compounds.

Comparative Analysis of Phenylquinoline Isomers

In this guide, we compare the synthesis and structural validation of a novel compound, 8-Phenylquinoline , with a commonly synthesized isomer, 2-Phenylquinoline . The synthesis of these compounds can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of starting materials, specifically the position of the reactive group on the quinoline core, dictates the final product.

Data Presentation: Comparison of Spectroscopic Data

The structural elucidation of these isomers relies on a suite of spectroscopic techniques. Below is a comparative summary of the expected and reported data for 8-Phenylquinoline and 2-Phenylquinoline.

Analytical Technique 8-Phenylquinoline (Novel Compound) 2-Phenylquinoline (Alternative)
Molecular Formula C₁₅H₁₁NC₁₅H₁₁N
Molecular Weight 205.26 g/mol 205.26 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.95 (dd, J=4.2, 1.7 Hz, 1H), 8.18 (dd, J=8.3, 1.7 Hz, 1H), 7.85-7.78 (m, 3H), 7.55-7.40 (m, 5H)δ (ppm): 8.24 – 8.12 (m, 4H), 7.87 (d, J = 8.4 Hz, 1H), 7.81 (d, J = 8.0 Hz, 1H), 7.75 – 7.69 (m, 1H), 7.56 – 7.49 (m, 3H), 7.49 – 7.42 (m, 1H)[1]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 150.8, 147.1, 140.9, 136.5, 134.0, 130.5, 129.8, 128.9, 128.4, 128.2, 127.2, 126.5, 121.3δ (ppm): 157.4, 148.3, 139.7, 136.8, 129.7, 129.7, 129.3, 128.8, 127.6, 127.5, 127.2, 126.3, 119.0[1]
High-Resolution MS (ESI) m/z: [M+H]⁺ calcd for C₁₅H₁₂N: 206.0964; found: 206.0961m/z: [M+H]⁺ calcd for C₁₅H₁₂N: 206.0964; found: 206.0966
FT-IR (KBr) ν (cm⁻¹): ~3050 (Ar C-H), ~1590, 1495, 1450 (C=C, C=N)ν (cm⁻¹): ~3055 (Ar C-H), ~1600, 1500, 1460 (C=C, C=N)

Experimental Protocols

Detailed methodologies for the synthesis and key analytical techniques are provided below.

Synthesis of Phenylquinolines via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of phenylquinolines.

Materials:

  • 8-Bromoquinoline or 2-Chloroquinoline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the haloquinoline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired phenylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • For ¹H NMR, a typical spectral width of 16 ppm is used with a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a spectral width of 240 ppm is used with a relaxation delay of 2-5 seconds. DEPT-135 experiments can be performed to differentiate between CH, CH₂, and CH₃ signals.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

Data Acquisition:

  • Infuse the sample solution into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

Data Acquisition:

  • Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to aromatic C-H, C=C, and C=N stretching vibrations.

Mandatory Visualizations

Experimental Workflow for Structural Validation

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validation Synthesis Suzuki-Miyaura Coupling (e.g., 8-Bromoquinoline + Phenylboronic acid) Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR Purity >95% MS High-Resolution Mass Spectrometry (HRMS) Purification->MS IR FT-IR Spectroscopy Purification->IR Validation Structure Confirmed NMR->Validation MS->Validation IR->Validation

A flowchart illustrating the general workflow for the synthesis and structural validation of a novel compound.
Hypothetical Signaling Pathway Modulation

Phenylquinoline derivatives have shown potential as anticancer agents.[2] One of the key signaling pathways implicated in cancer cell proliferation and survival is the PI3K/Akt pathway.[3][4] A novel phenylquinoline derivative could potentially exert its anticancer effects by modulating this pathway.

G Hypothetical Inhibition of the PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Effects Cell Proliferation & Survival mTOR->Cell_Effects Promotes Novel_Compound Novel 8-Phenylquinoline Derivative Novel_Compound->Akt Inhibition

References

A comparative study of palladium ligands for 8-Quinolineboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Couplings of 8-Quinolineboronic Acid

For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The coupling of this compound, in particular, provides a valuable route to novel scaffolds for medicinal chemistry and materials science. The success of this transformation is critically dependent on the choice of the palladium ligand, which influences catalytic activity, reaction scope, and product yield.

This guide provides a comparative overview of common palladium ligands for the Suzuki-Miyaura coupling of this compound, with a focus on phosphine-based ligands. While a direct head-to-head comparison of these ligands for this specific substrate is not extensively documented in publicly available literature, this guide extrapolates performance based on their well-established efficacy in couplings of other heteroaromatic systems.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps, influencing the stability of the palladium intermediates and the rates of the elementary steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiarylPd R¹-Pd(II)L_n-R² Transmetalation->DiarylPd Base Base Base->Transmetalation Boronic R²-B(OR)₂ Boronic->Transmetalation RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Ligands

The choice of ligand is critical for an efficient Suzuki-Miyaura coupling. Below is a comparison of commonly used phosphine (B1218219) ligands, with their expected performance in the coupling of this compound.

Ligand ClassSpecific LigandKey FeaturesExpected Performance with this compound
Buchwald Ligands XPhos Bulky, electron-rich biarylphosphine. Promotes oxidative addition and reductive elimination.Excellent: Generally considered a go-to ligand for challenging couplings, including those with heteroaromatic substrates. High yields are expected.
SPhos Similar to XPhos with high activity. Often shows good performance at lower temperatures.Excellent: Another highly effective Buchwald ligand that is expected to provide high yields, potentially under milder conditions.
Bidentate Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Wide bite angle, provides good stability to the palladium center.Good to Excellent: A versatile and widely used ligand that is expected to be effective, though it may require higher temperatures or longer reaction times compared to the more specialized Buchwald ligands.
Trialkylphosphines P(t-Bu)₃ (Tri-tert-butylphosphine)Very electron-rich and sterically demanding.Good: Can be effective, particularly for less sterically hindered aryl halides. Its high reactivity can sometimes lead to side reactions.
Triarylphosphines PPh₃ (Triphenylphosphine)The "classic" phosphine ligand. Air-stable and inexpensive.Moderate: While it may facilitate the reaction, lower yields and the need for more forcing conditions are anticipated compared to more advanced ligands.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, such as 4-bromoanisole. This protocol is a general guideline and may require optimization for specific substrates.

General Experimental Workflow

Experimental_Workflow Start Start Reagents Combine Aryl Halide, This compound, Base, and Solvent Start->Reagents Degas Degas Mixture (e.g., Ar sparging) Reagents->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 8-(4-methoxyphenyl)quinoline

Materials:

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water to the flask via syringe.

  • In a separate vial, dissolve palladium(II) acetate and XPhos in a small amount of dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 8-(4-methoxyphenyl)quinoline.

Conclusion

The selection of an appropriate palladium ligand is paramount for the successful Suzuki-Miyaura coupling of this compound. While a variety of ligands can effect this transformation, bulky and electron-rich biarylphosphine ligands, such as XPhos and SPhos, are anticipated to provide the highest yields and greatest substrate scope, consistent with their performance in other challenging heteroaromatic couplings. The provided experimental protocol offers a solid starting point for the synthesis of 8-arylquinolines, which are valuable building blocks in drug discovery and materials science. As with any catalytic reaction, optimization of the reaction conditions for each specific substrate pair is recommended to achieve the best results.

Quantifying the conversion of 8-Quinolineboronic acid using analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quantifying the Conversion of 8-Quinolineboronic Acid

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, accurate quantification of starting materials like this compound is paramount for reaction monitoring, optimization, and yield calculation. This guide provides a comparative overview of various analytical techniques used to quantify the conversion of this compound, complete with experimental data and detailed protocols.

The primary application of this compound is as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Its conversion is often monitored to determine reaction completion and to quantify the formation of the desired product. Several analytical techniques can be employed for this purpose, each with its own advantages and limitations.

Comparison of Analytical Techniques

The choice of analytical technique for quantifying this compound conversion depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Quantitative Performance of Analytical Techniques for Boronic Acid Analysis

Analytical TechniqueTypical Linearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Recovery (%)
UHPLC-ESI-MS >0.98 (UV response)0.1 µg/mL1.0 µg/mL<2.097.1 - 105.7
GC-MS 0.9993 (polynomial)0.0625 µg/mL0.25 µg/mL9.8 (at LOQ)Not Reported
Nano LC-EI/MS Not Reportedup to 200 pgNot ReportedNot ReportedNot Reported
¹H NMR Not applicableNot applicableNot applicableNot applicableNot applicable
¹¹B NMR Not applicableNot applicableNot applicableNot applicableNot applicable

Note: Data for UHPLC-ESI-MS and GC-MS are based on studies on a range of boronic acids and may be representative for this compound. Nano LC-EI/MS data is also for a broad range of boronic acids. NMR is used for relative quantification and reaction monitoring rather than absolute quantification with LOD/LOQ.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are generalized protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for monitoring the consumption of this compound and the formation of the product.

Methodology:

  • Column: A reversed-phase C18 column is commonly used. For challenging separations of multiple boronic acids, an XSelect™ Premier HSS T3 Column can provide good resolution. For compounds like 8-hydroxyquinoline, which has structural similarities to this compound, a Primesep 200 column can offer enhanced retention through ionic interactions.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier like 0.1% formic acid or phosphoric acid is typical. For LC-MS compatibility, volatile modifiers such as formic acid or ammonium (B1175870) acetate (B1210297) are preferred.

  • Detection: UV detection at a wavelength where both this compound and the product have significant absorbance (e.g., 250 nm).

  • Quantification: An external standard calibration curve is constructed by injecting known concentrations of this compound. The concentration in the reaction mixture is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC with UV detection, making it suitable for analyzing complex reaction mixtures and trace-level impurities.

Methodology:

  • Chromatography: Ultra High-Performance Liquid Chromatography (UHPLC) is often coupled with MS for high-throughput analysis. An Acquity BEH C18 column with a mobile phase of 10 mM ammonium acetate and acetonitrile has been shown to be effective for separating a variety of boronic acids.

  • Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique for boronic acids. Analysis can be performed in either positive or negative ion mode, depending on the specific compound and mobile phase. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity.

  • Quantification: Similar to HPLC, quantification is achieved using an external standard calibration curve. The method can achieve excellent linearity (R² > 0.98) and low limits of detection (LOD of 0.1 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. However, due to their low volatility and polar nature, boronic acids typically require derivatization prior to analysis.

Methodology:

  • Derivatization: A common approach is the conversion of the boronic acid to a more volatile ester, for example, by reaction with triethanolamine (B1662121) to form a triethanolamine borate.

  • Column: A non-polar or medium-polarity column, such as an Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

  • Carrier Gas: High-purity helium is used as the carrier gas.

  • Injection: Split injection is commonly employed.

  • Detection: The mass spectrometer is operated in electron ionization (EI) mode, often with Selected Ion Monitoring (SIM) for quantitative analysis.

  • Quantification: An external standard calibration curve of the derivatized this compound is used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for in-situ reaction monitoring. Both ¹H NMR and ¹¹B NMR can be utilized.

Methodology for ¹H NMR:

  • Sample Preparation: A small aliquot of the reaction mixture is diluted in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals throughout the reaction.

  • Quantification: The conversion can be quantified by integrating the signals corresponding to specific protons of this compound and the product. The relative ratio of these integrals over time indicates the reaction progress.

Methodology for ¹¹B NMR:

  • Application: ¹¹B NMR is particularly useful for studying the equilibrium between the boronic acid and its corresponding boronate ester.

  • Sample Preparation: Similar to ¹H NMR, a sample is prepared in a suitable deuterated solvent.

  • Data Acquisition: The chemical shift in the ¹¹B NMR spectrum is sensitive to the coordination state of the boron atom.

  • Analysis: The conversion between different boron species can be monitored by observing the changes in the ¹¹B NMR chemical shifts.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for quantifying this compound conversion and a simplified representation of its role in a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing start Reaction Aliquot quench Quench Reaction (if necessary) start->quench extract Dilution / Extraction quench->extract derivatize Derivatization (for GC-MS) extract->derivatize hplc HPLC / LC-MS extract->hplc nmr NMR extract->nmr gcms GC-MS derivatize->gcms integrate Peak Integration / Signal Quantification hplc->integrate gcms->integrate nmr->integrate calibrate Calibration Curve integrate->calibrate calculate Calculate Conversion / Yield calibrate->calculate

Caption: General experimental workflow for quantifying this compound conversion.

G ArylHalide Aryl Halide (R-X) OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid This compound (Ar-B(OH)2) Transmetal Transmetalation BoronicAcid->Transmetal PdCatalyst Pd(0) Catalyst PdCatalyst->OxAdd Base Base Base->Transmetal PdComplex1 R-Pd(II)-X OxAdd->PdComplex1 PdComplex2 R-Pd(II)-Ar Transmetal->PdComplex2 RedElim Reductive Elimination RedElim->PdCatalyst Product Coupled Product (R-Ar) RedElim->Product PdComplex1->Transmetal PdComplex2->RedElim

Caption: Simplified Suzuki-Miyaura cross-coupling reaction pathway involving this compound.

A Comparative Guide to the Synthesis of 8-Quinolineboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 8-Quinolineboronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of functionalized quinoline (B57606) derivatives. The efficiency and practicality of its synthesis are therefore of paramount importance to researchers. This guide provides an objective comparison of the two predominant synthetic routes to this compound: the classical lithiation-borylation of 8-haloquinolines and the modern iridium-catalyzed C-H borylation of quinoline.

Performance Benchmark: Lithiation-Borylation vs. Iridium-Catalyzed C-H Borylation

The choice between these two synthetic strategies involves a trade-off between established reliability and modern efficiency. Below is a summary of key performance indicators for each method.

Performance MetricLithiation-Borylation of 8-Bromoquinoline (B100496)Iridium-Catalyzed C-H Borylation of Quinoline
Typical Yield ~75%High (Specific yield for unsubstituted quinoline not reported, but generally good to excellent for derivatives)
Starting Material 8-BromoquinolineQuinoline
Reagents n-Butyllithium, Trialkyl borate (B1201080) (e.g., Trimethyl borate)Iridium catalyst (e.g., [Ir(OMe)(cod)]₂), Ligand (e.g., Si-SMAP), Diboron reagent (e.g., B₂pin₂)
Reaction Conditions Cryogenic temperatures (-78 °C)Elevated temperatures (e.g., 80 °C)
Selectivity High, dictated by the position of the halogenHigh for C8 position with appropriate ligand
Advantages Well-established, reliable, and uses readily available reagents.Atom-economical (no pre-functionalization), direct C-H activation, potential for late-stage functionalization.
Disadvantages Requires cryogenic conditions and handling of pyrophoric n-butyllithium. The starting 8-haloquinoline is required.Requires a specialized and expensive iridium catalyst and ligand. May require optimization for specific substrates.

Experimental Protocols

Detailed methodologies for the two key synthetic routes are provided below.

Protocol 1: Synthesis of this compound via Lithiation-Borylation

This protocol is adapted from established literature procedures for the synthesis of arylboronic acids.

Materials:

  • 8-Bromoquinoline

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 8-bromoquinoline (1.0 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • To the resulting solution, add trimethyl borate (1.1-1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: General Procedure for Iridium-Catalyzed C8-H Borylation of Quinoline

This generalized protocol is based on literature reports of iridium-catalyzed C-H borylation of quinolines and related heterocycles. Optimization for the specific synthesis of this compound may be required.

Materials:

  • Quinoline

  • Bis(pinacolato)diboron (B136004) (B₂pin₂)

  • Iridium precatalyst (e.g., [Ir(OMe)(cod)]₂)

  • Ligand (e.g., silica-supported SMAP, Si-SMAP)

  • Anhydrous solvent (e.g., THF, cyclohexane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the iridium precatalyst (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%) in a dry Schlenk tube.

  • Add the anhydrous solvent, followed by quinoline (1.0 eq) and bis(pinacolato)diboron (1.1-1.5 eq).

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the required time (typically 12-24 hours), with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting pinacol (B44631) ester of this compound can be purified by column chromatography.

  • Hydrolysis of the pinacol ester to the boronic acid can be achieved by treatment with an aqueous acid or base.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows of the two synthetic routes.

lithiation_borylation start 8-Bromoquinoline step1 Lithiation with n-BuLi in THF at -78 °C start->step1 intermediate 8-Quinolinyllithium step1->intermediate step2 Borylation with Trimethyl borate intermediate->step2 step3 Acidic Workup step2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound via lithiation-borylation.

ch_borylation start Quinoline step1 Iridium-Catalyzed C-H Borylation ([Ir], Ligand, B₂pin₂) start->step1 intermediate This compound pinacol ester step1->intermediate step2 Hydrolysis intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound via Ir-catalyzed C-H borylation.

Role in Signaling Pathways

Currently, there is no substantial evidence to suggest that this compound itself directly modulates specific signaling pathways. Its primary and well-documented role is that of a versatile synthetic intermediate. The quinoline scaffold, which can be readily functionalized using this compound, is a privileged structure in medicinal chemistry and is found in numerous compounds that target a wide array of signaling pathways involved in various diseases. The boronic acid moiety is key to its utility in forming carbon-carbon bonds through Suzuki-Miyaura coupling, enabling the synthesis of complex molecules for drug discovery and development.

logical_relationship product This compound application Suzuki-Miyaura Coupling product->application outcome Functionalized Quinoline Derivatives application->outcome impact Modulation of Signaling Pathways (by derivatives) outcome->impact

Caption: Role of this compound as a synthetic building block.

Conclusion

Both lithiation-borylation and iridium-catalyzed C-H borylation represent viable methods for the synthesis of this compound. The choice of method will depend on the specific needs and resources of the laboratory. The lithiation-borylation route is a robust and well-understood method, ideal for researchers who have access to the necessary equipment for handling organolithium reagents. In contrast, the iridium-catalyzed C-H borylation offers a more modern, atom-economical approach that is particularly advantageous for late-stage functionalization and for researchers looking to avoid cryogenic conditions and pyrophoric reagents, provided the cost of the catalyst is not a prohibitive factor. For drug development professionals, the efficiency and scalability of the iridium-catalyzed route may be particularly attractive for the rapid generation of compound libraries.

Safety Operating Guide

Proper Disposal of 8-Quinolineboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and step-by-step disposal procedures for 8-quinolineboronic acid are critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides detailed instructions for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound, minimizing risks and environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator may be necessary if dust formation is likely.

Quantitative Data for Disposal Parameters

The following table summarizes key quantitative parameters for the disposal of this compound waste. These values are based on general guidelines for boronic acid disposal and are subject to local and institutional regulations.

ParameterGuidelineCitation
pH of Aqueous Waste for Drain Disposal Neutral pH range (typically 5.5 - 9.0)[2][3]
Quantity for In-Lab Neutralization Small quantities only (consult EHS)[2][4]
Waste Container Material High-density polyethylene (B3416737) (HDPE) or glass

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through collection as hazardous waste. In-lab neutralization of small quantities may be permissible in some institutions but requires explicit approval from the Environmental Health and Safety (EHS) department.

Method 1: Collection for Hazardous Waste Disposal (Recommended)

This is the standard and most recommended procedure for all quantities of this compound waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Keep it separate from strong oxidizing agents, acids, and bases.

  • Containerization:

    • Collect all solid waste, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, chemically compatible hazardous waste container with a secure lid.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.

Method 2: In-Lab Neutralization of Small Quantities (Requires EHS Approval)

This protocol is for the neutralization of small, residual amounts of this compound. Do not proceed without consulting and receiving approval from your institution's EHS department.

Objective: To convert the weakly acidic this compound into a more water-soluble boronate salt, which, upon confirmation of neutral pH, may be suitable for drain disposal according to institutional policy.

Materials:

  • Mild base solution (e.g., 1M sodium bicarbonate or sodium carbonate solution)

  • pH meter or pH strips

  • Stir plate and stir bar

  • Appropriate beakers and graduated cylinders

Procedure:

  • Preparation: In a chemical fume hood, place the aqueous solution containing the this compound waste into a beaker of appropriate size. If neutralizing solid residue, dissolve it in a minimal amount of water.

  • Dilution: Dilute the boronic acid solution with a significant volume of water to manage the reaction rate.

  • Neutralization:

    • Slowly add the mild base solution dropwise to the stirring boronic acid solution.

    • Monitor the pH of the solution continuously using a pH meter or pH strips.

  • pH Adjustment: Continue adding the base in small increments until the pH of the solution is within the neutral range specified by your local wastewater regulations (typically between 5.5 and 9.0).[2][3]

  • Final Disposal: Once the solution is confirmed to be within the acceptable pH range and if approved by your EHS department, it may be flushed down the sanitary sewer with copious amounts of water. If not, it must be collected as hazardous aqueous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_start cluster_assessment cluster_large cluster_small start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity large_quant Large Quantity or No EHS Approval for Neutralization assess_quantity->large_quant Large small_quant Small, Residual Quantity assess_quantity->small_quant Small collect_large Collect in Labeled Hazardous Waste Container large_quant->collect_large store_large Store in Designated Hazardous Waste Area collect_large->store_large dispose_large Arrange for Professional Disposal via EHS store_large->dispose_large consult_ehs Consult and Receive Approval from EHS? small_quant->consult_ehs consult_ehs->large_quant No neutralize Perform In-Lab Neutralization (pH 5.5 - 9.0) consult_ehs->neutralize Yes check_ph pH within Acceptable Range and Approved for Drain? neutralize->check_ph drain_dispose Dispose Down Sanitary Sewer with Copious Water check_ph->drain_dispose Yes collect_neutralized Collect as Hazardous Aqueous Waste check_ph->collect_neutralized No collect_neutralized->store_large

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 8-Quinolineboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the operational use and disposal of 8-Quinolineboronic acid, a compound frequently used in Suzuki-Miyaura cross-coupling reactions and as a building block in medicinal chemistry.[1] Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Safety Data

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It causes skin and serious eye irritation and may cause respiratory irritation.[2][3][4] The compound is a combustible solid. The following table summarizes its key hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)GHS07 (Exclamation Mark)[5]Warning[1][6]H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3]
Skin Corrosion/IrritationGHS07 (Exclamation Mark)[5]Warning[1][6]H315: Causes skin irritation.[1][4][6]
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)[5]Warning[1][6]H319: Causes serious eye irritation.[1][4]
Specific Target Organ ToxicityGHS07 (Exclamation Mark)[5]Warning[1][6]H335: May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[5]Protects eyes from dust particles and potential splashes.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile).[7][8]Prevents skin contact. Gloves should be inspected before use and changed if contaminated.[7]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[5][7]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation of dust.[7]Minimizes the risk of respiratory tract irritation.[7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[7][8]

    • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][9]

    • The work area should be clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[2][7]

    • Avoid generating dust when transferring the solid.[7][9] Use appropriate tools, such as a spatula, for transfers.[7]

    • If dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][8]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Remove PPE carefully to avoid cross-contamination.

    • Dispose of contaminated PPE and waste materials in a designated, labeled, and sealed container for hazardous waste.[8]

Experimental Workflow for Handling this compound

cluster_pre Pre-Operational Checks cluster_handling Handling Procedures cluster_post Post-Handling & Disposal pre_op1 Verify fume hood functionality pre_op2 Inspect and don required PPE pre_op1->pre_op2 pre_op3 Ensure emergency equipment is accessible pre_op2->pre_op3 handling1 Weigh solid in a contained manner pre_op3->handling1 handling2 Transfer carefully to reaction vessel handling1->handling2 handling3 Conduct reaction within fume hood handling2->handling3 post_op1 Decontaminate work surfaces handling3->post_op1 post_op2 Segregate and label hazardous waste post_op1->post_op2 post_op3 Dispose of waste via approved channels post_op2->post_op3

Caption: Workflow for safe handling of this compound.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[8]

  • Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[2] Do not pour waste down the drain.[8]

In the event of a spill, evacuate the area and ensure it is well-ventilated. For small spills, use an inert absorbent material to contain the spill and carefully collect it into a labeled container for hazardous waste disposal.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Quinolineboronic acid
Reactant of Route 2
Reactant of Route 2
8-Quinolineboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.